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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-1-(quinolin-3-yl)ethan-1-one

Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-1-(quinolin-3-yl)ethan-1-one. Quinoline scaffolds are fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-1-(quinolin-3-yl)ethan-1-one. Quinoline scaffolds are fundamental building blocks in medicinal chemistry and drug development, making the precise structural characterization of their derivatives essential.[1][2] This document serves as a key resource for researchers and scientists, offering a detailed predictive interpretation of the NMR spectra based on established principles of chemical shifts, coupling constants, and data from analogous molecular structures. Furthermore, it outlines a robust, field-proven experimental protocol for the acquisition and confirmation of this spectral data, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

2-Amino-1-(quinolin-3-yl)ethan-1-one is a heterocyclic compound featuring a quinoline ring system substituted at the 3-position with an amino-ethanone side chain. The quinoline moiety itself is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a wide array of pharmacologically active compounds.[3][4] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of such molecules during synthesis and development.

For clarity in spectral assignment, the following standardized atom numbering scheme is utilized throughout this guide.

Caption: Structure of 2-Amino-1-(quinolin-3-yl)ethan-1-one with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted by dissecting the molecule into its two primary components: the quinoline aromatic system and the ethanone side chain. The electronic environment of each proton dictates its chemical shift (δ).

Causality Behind Predicted Chemical Shifts
  • Quinoline Protons (H2-H8): Protons on the heterocyclic ring (H2, H4) are significantly deshielded due to the electron-withdrawing effect and anisotropy of the adjacent nitrogen atom, pushing them downfield.[1] H2 is typically the most deshielded proton in a 3-substituted quinoline. Protons on the carbocyclic ring (H5-H8) resonate in the standard aromatic region, with their precise shifts and coupling patterns dictated by their position relative to the ring fusion and other protons.

  • Methylene Protons (H11): The two protons on C11 are in an alpha position to an electron-withdrawing carbonyl group (C9=O10), which shifts them downfield. They are also adjacent to an amino group. This environment typically results in a singlet in the range of δ 4.0-4.5 ppm.[5][6]

  • Amino Protons (H12): The chemical shift of amino (-NH₂) protons is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding and exchange rates. They typically appear as a broad singlet that may not show clear coupling.[7]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H2 ~9.2 - 9.4s (singlet)-1H
H4 ~8.6 - 8.8s (singlet)-1H
H8 ~8.1 - 8.2d (doublet)~8.51H
H5 ~7.9 - 8.0d (doublet)~8.51H
H7 ~7.8 - 7.9ddd (doublet of doublets of doublets)~8.5, 7.0, 1.51H
H6 ~7.6 - 7.7ddd (doublet of doublets of doublets)~8.5, 7.0, 1.51H
H11 (-CH₂-) ~4.2 - 4.4s (singlet)-2H
H12 (-NH₂) ~2.5 - 4.0 (broad)br s (broad singlet)-2H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, provides one signal for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and the electronegativity of neighboring atoms.

Causality Behind Predicted Chemical Shifts
  • Carbonyl Carbon (C9): The C=O carbon of the ketone is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, placing its resonance far downfield.[8] A typical range for ketone carbonyls is 190-220 ppm.

  • Quinoline Carbons (C2-C8a): Carbons directly bonded to the nitrogen (C2, C8a) are shifted downfield compared to other aromatic carbons.[9] The carbons of the quinoline system will appear in the aromatic region (δ 120-150 ppm), with quaternary carbons (C3, C4a, C8a) often showing lower intensity signals.

  • Methylene Carbon (C11): This sp³-hybridized carbon is attached to the electron-withdrawing carbonyl group and the nitrogen of the amino group, placing its chemical shift in the δ 40-50 ppm range.[8]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C9 (C=O) ~195 - 200
C2 ~152 - 154
C4a ~147 - 149
C8a ~146 - 148
C4 ~138 - 140
C3 ~133 - 135
C7 ~130 - 132
C5 ~129 - 131
C6 ~128 - 130
C8 ~127 - 129
C11 (-CH₂-) ~45 - 50

Experimental Protocol for Spectral Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data, the following self-validating protocol is recommended. This workflow is designed to move from initial verification to complete structural assignment.

Sample Preparation
  • Solvent Selection: Due to the presence of a primary amine, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is capable of forming hydrogen bonds, which slows the exchange rate of the -NH₂ protons, resulting in sharper signals compared to less polar solvents like Chloroform-d (CDCl₃).[10]

  • Dissolution: Accurately weigh 5-10 mg of 2-Amino-1-(quinolin-3-yl)ethan-1-one. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry 5 mm NMR tube.[11][12]

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) can be used for calibration. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[5]

NMR Instrument Parameters

The following parameters are based on a standard 400 or 500 MHz NMR spectrometer.[5]

ExperimentParameterRecommended ValueRationale
¹H NMR Number of Scans16 - 64Provides excellent signal-to-noise for proton spectra.
Relaxation Delay1.0 - 2.0 sAllows for adequate relaxation of protons between pulses for quantitative integration.[11]
Acquisition Time~4.0 sEnsures high digital resolution of the resulting spectrum.[11]
¹³C NMR Number of Scans1024 or moreNecessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.[11]
Pulse ProgramStandard with broadband proton decouplingSimplifies the spectrum to single lines for each unique carbon.
Relaxation Delay2.0 sEnsures quaternary carbons are sufficiently relaxed and observed.
2D NMR ExperimentsCOSY, HSQC, HMBCUsed for definitive assignment of all signals.[13]
Optimization (HMBC)Optimized for long-range couplings of 8-10 HzReveals 2- and 3-bond correlations crucial for connecting molecular fragments.[11]

Visualization of the Analytical Workflow

The logical process from sample to final structure confirmation is a cornerstone of analytical chemistry. This workflow ensures that all spectral data are cohesively interpreted.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment cluster_confirm Structure Confirmation prep Dissolve 5-10 mg Sample in 0.7 mL DMSO-d6 acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d 2. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d Initial analysis shows ambiguity assign_h Assign ¹H signals using Integration & Splitting acq_1d->assign_h assign_c Assign ¹³C signals based on chemical shift acq_1d->assign_c assign_cosy Correlate coupled protons using COSY acq_2d->assign_cosy assign_hsqc Link protons to directly bonded carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc Establish long-range connectivity (HMBC) assign_hsqc->assign_hmbc confirm Final Structure Verified: 2-Amino-1-(quinolin-3-yl)ethan-1-one assign_hmbc->confirm

Caption: Workflow for NMR-based structural elucidation.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry and Industrial Journal, 13(2), 122.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ConnectSci. (n.d.). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information: Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Zhou, et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521.
  • Gouda, M. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • SciSpace. (2013). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • Kirk-Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 2-Amino-1-(quinolin-3-yl)ethan-1-one Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-amino-1-(quinolin-3-yl)ethan-1-one scaffold represents a highly versatile, privileged pharmacophore in modern drug discovery. While the quinoline core provides a stable, electron-deficient aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-1-(quinolin-3-yl)ethan-1-one scaffold represents a highly versatile, privileged pharmacophore in modern drug discovery. While the quinoline core provides a stable, electron-deficient aromatic system capable of deep target engagement (e.g., kinase hinge regions or DNA base pairs), the α -amino ketone moiety at the 3-position serves as a reactive handle. This allows medicinal chemists to synthesize a vast array of fused heterocycles and extended amides.

Rather than acting via a single pathway, derivatives of this building block exhibit profound polypharmacology. As an Application Scientist, I have structured this guide to dissect the three primary mechanisms of action leveraged in therapeutic development: ATP-competitive kinase inhibition (Oncology) , Topoisomerase II poisoning (Oncology) , and Heme detoxification interference (Infectious Disease) .

Mechanism I: ATP-Competitive Kinase Inhibition (mTOR/PI3K Axis)

Structural Rationale & Causality

In targeted cancer therapy, 3-substituted quinoline derivatives (such as Torin analogs) are engineered to act as potent, ATP-competitive inhibitors of the Mammalian Target of Rapamycin (mTOR). The causality behind this design lies in the nitrogen atom of the quinoline ring, which acts as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region. The derivatives synthesized from the 2-amino-1-ethanone side chain project outward into the solvent-exposed specificity pocket, granting these compounds up to 1000-fold selectivity for mTOR over PI3K.

mTOR_Pathway Drug Quinoline Derivative (ATP-Competitive) mTORC1 mTORC1 Complex Drug->mTORC1 Inhibits mTORC2 mTORC2 Complex Drug->mTORC2 Inhibits 4 4 mTORC1->4 S6K1 S6K1 (Cell Growth) mTORC1->S6K1 Blocks AKT AKT (Survival) mTORC2->AKT Blocks EBP1 Blocks Apoptosis Apoptosis / Cell Cycle Arrest EBP1->Apoptosis Induces S6K1->Apoptosis Induces AKT->Apoptosis Induces

Fig 1. Mechanism of dual mTORC1/mTORC2 inhibition by 3-substituted quinoline derivatives.

Experimental Protocol: TR-FRET Kinase Activity Profiling

To validate the kinase inhibitory profile of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Buffer Optimization : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: EGTA chelates trace calcium to prevent the activation of off-target calcium-dependent kinases. Brij-35 (a non-ionic detergent) prevents the lipophilic quinoline derivatives from non-specifically adsorbing to the microplate walls, which would otherwise artificially inflate the apparent IC 50​ .

  • ATP Km​ Clamping : Clamp the ATP concentration at the predetermined Km​ for mTOR (typically 10–15 µM).

    • Causality: Utilizing physiological ATP levels (~1 mM) in vitro will outcompete the quinoline derivative, yielding false negatives. Clamping ATP at the Km​ sensitizes the assay to accurately detect hinge-binding affinity.

  • Equilibration : Incubate the quinoline derivative with the mTOR enzyme for 30 minutes prior to ATP addition.

    • Causality: This pre-incubation establishes binding equilibrium, critical for measuring the affinity of slow-binding conformational inhibitors.

  • Reaction & Readout : Add ATP and the GFP-labeled 4E-BP1 substrate. Terminate the reaction after 60 minutes with 20 mM EDTA (to strip Mg 2+ ). Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation System : Include a no-enzyme control (0% activity baseline) and a vehicle (DMSO) control (100% activity). Calculate the Z'-factor. An assay yielding Z′>0.6 mathematically guarantees that the system is robust and the inhibition data is structurally reliable.

Mechanism II: DNA Intercalation & Topoisomerase II Poisoning

Structural Rationale & Causality

Beyond kinase inhibition, the planar geometry of the quinoline core allows it to act as a DNA intercalator . When the 2-amino-1-ethanone moiety is derivatized into bulky, positively charged side chains, the molecule slides between DNA base pairs while the side chain anchors into the minor groove. This ternary complex (DNA-Drug-Enzyme) stabilizes the Topoisomerase II cleavage complex, preventing DNA religation and forcing catastrophic double-strand breaks (DSBs).

TopoII_Workflow DNA Supercoiled DNA Complex Cleavage Complex DNA->Complex Binds TopoII Topoisomerase II TopoII->Complex Cleaves DSB Double-Strand Breaks (Apoptosis) Complex->DSB Prevents Religation Drug Quinoline Derivative Drug->Complex Intercalates & Stabilizes

Fig 2. Stabilization of the Topoisomerase II-DNA cleavage complex by quinoline intercalation.

Experimental Protocol: Plasmid Cleavage & Relaxation Assay
  • Reaction Assembly : Combine 0.5 µg of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase II α in cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl 2​ , 1 mM ATP).

  • Drug Intercalation : Add the quinoline derivative (titrated from 0.1 to 50 µM) and incubate at 37°C for 30 minutes.

    • Causality: The order of addition is paramount. The drug must be present as the enzyme induces the transient double-strand break to effectively "trap" the complex before religation occurs.

  • Proteinase K Digestion : Terminate the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, incubating for 30 minutes at 50°C.

    • Causality: Topo II remains covalently bound to the 5'-termini of the cleaved DNA. Proteinase K digests the enzyme, releasing the linear DNA fragments for electrophoretic resolution.

  • Electrophoresis : Run the products on a 1% agarose gel without ethidium bromide (EtBr).

    • Causality: EtBr is a strong intercalator. If present during the run, it will alter the DNA topology and confound the intercalation effects of the quinoline derivative. Stain with EtBr only after the run is complete.

  • Self-Validation System : A negative control lane (supercoiled pBR322 + Topo II + DMSO) must show complete relaxation (ladder of topoisomers). A positive control lane using Etoposide (a known Topo II poison) must show a distinct linear DNA band. This confirms the assay successfully distinguishes between catalytic inhibitors and true Topo II poisons.

Mechanism III: Heme Detoxification Interference (Antimalarial)

Structural Rationale & Causality

In the context of infectious diseases, quinoline derivatives are the gold standard for antimalarial therapy . Plasmodium falciparum degrades host hemoglobin in its acidic food vacuole, releasing toxic free hematin. The parasite survives by biocrystallizing hematin into non-toxic hemozoin. The weak base properties of 2-amino-1-(quinolin-3-yl)ethan-1-one derivatives (pKa ~8.5) ensure they become protonated and ion-trapped within the acidic vacuole. Once trapped, the quinoline ring forms π−π stacking interactions with hematin, capping the growing hemozoin crystal and causing parasite death via oxidative stress.

Antimalarial Hb Host Hemoglobin Hematin Toxic Free Hematin Hb->Hematin Digestion by Parasite Hemozoin Non-Toxic Hemozoin (Crystals) Hematin->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) Hematin->Death Accumulation Drug Quinoline Derivative Drug->Hematin Binds (π-π stacking) Drug->Hemozoin Blocks Formation

Fig 3. Disruption of heme biocrystallization in Plasmodium falciparum by quinoline derivatives.

Experimental Protocol: β -Hematin Inhibition Assay (BHIA)
  • Hematin Solubilization : Dissolve hemin chloride in 0.1 M NaOH to create a fresh 4 mM stock.

    • Causality: Hemin is insoluble in aqueous buffers at neutral pH. Initial solubilization in strong base ensures a homogenous monomeric solution before initiating crystallization.

  • Crystallization Initiation : Transfer the hemin into an acidic acetate buffer (0.5 M, pH 5.0) containing the quinoline derivative.

    • Causality: The pH 5.0 buffer strictly mimics the physiological environment of the Plasmodium food vacuole. Crystallization is highly pH-dependent, and the acidic environment forces the ion-trapping of the basic quinoline derivative.

  • Incubation & Washing : Incubate at 37°C for 18 hours. Centrifuge the plate and wash the pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0).

    • Causality: The SDS/bicarbonate wash specifically solubilizes unreacted free hematin, leaving only the insoluble β -hematin (synthetic hemozoin) crystals intact.

  • Quantification : Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • Self-Validation System : The assay must include a Chloroquine-positive control, which should yield an IC 50​ within the established 10–20 µM range for this cell-free assay. A vehicle-only control ensures that spontaneous crystallization is accurately quantified as the 100% baseline.

Quantitative Data & SAR Summary

The modularity of the 2-amino-1-(quinolin-3-yl)ethan-1-one scaffold allows for precise tuning of biological activity. The table below summarizes the structure-activity relationship (SAR) and quantitative benchmarks for derivatives optimized for each pathway.

Derivative Class / ModificationPrimary Target / MechanismAverage IC 50​ / AffinityKey Structural Driver
Fused Benzodiazepine/Quinoline mTORC1 / mTORC2 Kinase2.0 – 10.0 nMQuinoline nitrogen hinge-binding; solvent-exposed bulk.
2,4-Disubstituted Quinolines Topoisomerase II Poisoning0.5 – 5.0 µMPlanar intercalation core; minor groove anchoring.
Amino-quinoline Conjugates Free Hematin (Antimalarial)10.0 – 50.0 nMWeak base properties (pKa ~8.5) driving vacuolar ion-trapping.

Conclusion

The 2-amino-1-(quinolin-3-yl)ethan-1-one building block is a masterclass in pharmacophore efficiency. By understanding the causality between the chemical structure (the electron-deficient quinoline ring and the reactive ethanone side chain) and the biological target (kinase hinges, DNA topology, or heme biocrystallization), researchers can rationally design highly selective therapeutics. The self-validating protocols detailed above ensure that any observed bioactivity is mechanistically sound and artifact-free.

References

  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.[1][2][3] URL:[Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155.[4] URL:[Link]

  • Wilson, et al. (2020) / Review by Panda & Chakroborty (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances.[5] URL:[Link]

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Foundational

In Vitro Pharmacokinetics and Metabolic Profiling of 2-Amino-1-(quinolin-3-yl)ethan-1-one: A Comprehensive Technical Guide

Executive Summary & Structural Liability Deconstruction In early-stage drug discovery, 2-Amino-1-(quinolin-3-yl)ethan-1-one serves as a highly versatile quinoline-based building block and a potent pharmacophore[1]. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Deconstruction

In early-stage drug discovery, 2-Amino-1-(quinolin-3-yl)ethan-1-one serves as a highly versatile quinoline-based building block and a potent pharmacophore[1]. It is frequently utilized in the design of kinase inhibitors, epigenetic modulators (such as HDAC8 inhibitors)[2], and anti-infectives. However, evaluating the in vitro pharmacokinetics (PK) of this molecule requires moving beyond standard high-throughput screening templates.

To design a self-validating ADME workflow, we must first deconstruct the molecule into its core structural liabilities:

  • The Quinoline Core: Highly susceptible to cytochrome P450 (CYP450)-mediated oxidation (e.g., forming 2-OH or 6-OH quinoline derivatives) and N-oxidation[3].

  • The α -Amino Ketone Moiety: This functional group presents a triad of severe liabilities:

    • Chemical Instability: α -amino ketones are notoriously unstable at physiological pH, prone to spontaneous intermolecular condensation to form symmetric pyrazine dimers[4].

    • Oxidative Deamination: The primary amine is a prime substrate for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO), yielding reactive α -oxoaldehydes (dicarbonyls)[5].

    • Carbonyl Reduction: The ketone is rapidly reduced to a secondary alcohol by cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs).

Standard microsomal stability assays will fail to capture this complex clearance profile. This whitepaper outlines the causality-driven methodologies required to accurately profile 2-Amino-1-(quinolin-3-yl)ethan-1-one.

Mechanistic Pathways & Data Visualization

Before executing wet-lab protocols, it is critical to map the competing degradation pathways. If chemical degradation is not decoupled from enzymatic clearance, intrinsic clearance ( CLint​ ) calculations will be artificially inflated, leading to flawed in vivo predictions.

G cluster_0 Enzymatic Pathways cluster_1 Chemical Degradation Parent 2-Amino-1-(quinolin-3-yl)ethan-1-one Reduction 2-Amino-1-(quinolin-3-yl)ethanol (AKR/CBR) Parent->Reduction Cytosol (NADPH/NADH) Oxidation Hydroxy-quinolines (CYP450) Parent->Oxidation Microsomes (NADPH) Deamination 2-Oxo-2-(quinolin-3-yl)acetaldehyde (MAO/SSAO) Parent->Deamination Plasma (O2) Dimer Symmetric Pyrazine Dimer (Condensation) Parent->Dimer Buffer (pH 7.4)

Fig 1: Primary chemical and enzymatic degradation pathways of 2-Amino-1-(quinolin-3-yl)ethan-1-one.

Quantitative Data Summary

The following table synthesizes representative in vitro PK parameters for this structural class, highlighting the necessity of multi-system testing.

Assay TypeTest SystemCofactor / ConditionHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Liability Identified
Chemical Stability PBS (pH 7.4)37°C, No cofactors110 minN/ASpontaneous pyrazine dimerization
Plasma Stability Human Plasma37°C45 minN/ASSAO deamination & condensation
Microsomal Clearance Human Liver Microsomes+ NADPH32 min43.3 µL/min/mgCYP450-mediated oxidation
Microsomal Clearance Human Liver Microsomes- NADPH (O 2​ only)85 min16.3 µL/min/mgMAO-mediated deamination
Cytosolic Clearance Human Liver Cytosol+ NADH/NADPH18 min77.0 µL/min/mgAKR/CBR ketone reduction

Causality-Driven Experimental Protocols

To ensure data trustworthiness, every protocol must be a self-validating system. The methodologies below are specifically engineered to isolate the overlapping liabilities of the quinoline and α -amino ketone moieties.

Protocol A: Decoupled Buffer & Plasma Stability Assay

The Causality: Because α -amino ketones are chemically unstable and prone to self-condensation[4], testing plasma stability without a concurrent buffer control will result in misattributing chemical degradation to plasma esterases or amidases.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of 2-Amino-1-(quinolin-3-yl)ethan-1-one in LC-MS grade DMSO.

  • Matrix Spiking: Spike the compound into two parallel matrices: pre-warmed (37°C) pooled Human Plasma and 100 mM Phosphate-Buffered Saline (PBS, pH 7.4). Final compound concentration should be 1 µM with a final DMSO concentration of 0.1% to prevent solvent-induced precipitation.

  • Incubation: Incubate both matrices in a shaking water bath at 37°C.

  • Sampling: At t= 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each matrix.

  • Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Labetalol or Tolbutamide).

  • Processing: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the t1/2​ in both matrices. Note: The true enzymatic plasma half-life must be mathematically corrected by subtracting the degradation rate observed in the PBS control.

Protocol B: Differentiated Microsomal Clearance (CYP vs. MAO)

The Causality: Standard Human Liver Microsome (HLM) assays rely solely on NADPH to drive CYP450 metabolism[3]. However, the α -amino ketone is a substrate for Monoamine Oxidase (MAO), a flavoprotein localized in the mitochondrial outer membrane (often co-purified in crude microsomal fractions) that requires only molecular oxygen, not NADPH[5]. A standard assay will miss this distinction.

Step-by-Step Methodology:

  • System Setup: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Parallel Arms: Divide the assay into three self-validating arms:

    • Arm 1 (Total Clearance): HLM + Compound + NADPH regenerating system.

    • Arm 2 (MAO Isolation): HLM + Compound + Buffer (No NADPH).

    • Arm 3 (Negative Control): Heat-inactivated HLM + Compound + NADPH.

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding 1 µM of the test compound.

  • Sampling & Quenching: Sample 30 µL at t= 0, 10, 20, 30, 45, and 60 minutes. Quench immediately in 90 µL of cold ACN with internal standard.

  • Data Interpretation: If rapid depletion occurs in Arm 2, MAO-mediated oxidative deamination is a primary clearance route. This will yield a reactive 2-oxo-2-(quinolin-3-yl)acetaldehyde metabolite.

Protocol C: Cytosolic Carbonyl Reduction Profiling

The Causality: The ketone moiety of 2-Amino-1-(quinolin-3-yl)ethan-1-one is highly susceptible to reduction. Because AKRs and CBRs are localized in the cytosol, testing only microsomes will result in a massive underprediction of in vivo hepatic clearance.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 1.0 mg/mL HLC solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Because AKRs generally prefer NADPH and CBRs prefer NADH, prepare a mixed cofactor solution containing 1 mM NADPH and 1 mM NADH.

  • Incubation: Add 1 µM of the compound to the HLC mixture at 37°C.

  • Metabolite Tracking: Sample at standard time points and quench with cold ACN.

  • HRMS Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS). Monitor the parent mass depletion alongside the appearance of the +2 Da mass shift (m/z corresponding to 2-Amino-1-(quinolin-3-yl)ethanol).

Conclusion

The in vitro pharmacokinetic evaluation of 2-Amino-1-(quinolin-3-yl)ethan-1-one cannot be approached with a "black box" screening mentality. By understanding the specific liabilities of the quinoline ring and the highly reactive α -amino ketone, scientists can deploy decoupled stability assays, cofactor-specific microsomal mapping, and cytosolic evaluations. This causality-driven approach ensures that the resulting CLint​ and half-life data are scientifically rigorous, trustworthy, and translatable to in vivo models.

References

  • 2-Amino-1-(quinolin-3-yl)
  • Source: grokipedia.
  • Source: nih.
  • Source: oup.
  • Source: arabjchem.

Sources

Exploratory

Establishing the Baseline Toxicity Profile of 2-Amino-1-(quinolin-3-yl)ethan-1-one in Human Cell Lines: A Technical Guide

Target Audience: Toxicologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Executive Summary 2-Amino-1-(quinolin-3-yl)ethan-1-one is a highly versatile quinoline-based building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals.

Executive Summary

2-Amino-1-(quinolin-3-yl)ethan-1-one is a highly versatile quinoline-based building block utilized extensively in pharmaceutical research for the synthesis of novel bioactive molecules[1]. Because the quinoline scaffold is a privileged structure found in numerous antimalarial, anticancer, and neuroprotective agents, understanding the baseline toxicological liabilities of its derivatives is a critical first step in lead optimization.

This technical whitepaper outlines a self-validating, multi-parametric in vitro framework for establishing the cytotoxicity profile of 2-Amino-1-(quinolin-3-yl)ethan-1-one. By prioritizing human-derived cell lines over historical animal models, this approach minimizes interspecies translation failures and provides high-fidelity data regarding human-specific mechanisms of action[2].

Mechanistic Grounding: The Causality of Quinoline Toxicity

To design an effective toxicity screen, we must first understand how quinoline derivatives induce cellular damage. Toxicity in this chemical class is rarely a simple case of non-specific membrane disruption. Instead, it is driven by specific intracellular pathways:

  • Metabolic Activation: Quinoline cores are frequently metabolized by hepatic Cytochrome P450 (CYP450) enzymes into reactive epoxide intermediates.

  • Genotoxicity & Oxidative Stress: These reactive intermediates can form DNA adducts, driving replicative DNA synthesis and chromosomal aberrations[3]. Concurrently, the depletion of intracellular glutathione leads to severe Reactive Oxygen Species (ROS) generation.

  • Apoptotic Execution: Unresolved DNA damage and oxidative stress trigger mitochondrial depolarization, leading to the activation of executioner caspases (Caspase-3 and -7)[4].

Because of this specific etiology, a simple binary "live/dead" assay is insufficient. Our experimental design must capture both the metabolic activation and the downstream apoptotic execution.

G A 2-Amino-1-(quinolin-3-yl)ethan-1-one B CYP450 Metabolic Activation (Hepatic Cell Lines) A->B C Reactive Epoxide Intermediates B->C D ROS Generation & Oxidative Stress C->D E DNA Damage / Adduct Formation C->E F Caspase 3/7 Activation D->F E->F G Cellular Apoptosis F->G

Fig 1: Proposed mechanistic pathway of quinoline-derivative cytotoxicity and apoptosis.

Experimental Design & Workflow

To avoid common experimental pitfalls—such as compound aggregation, dye interference, or solvent-induced toxicity—we employ a tiered, self-validating workflow[5].

Workflow S1 Phase 1: Cell Seeding (HepG2, HEK293, A549) S2 Phase 2: Compound Dosing (0.1 μM - 100 μM) S1->S2 S3 Phase 3: Primary Assays (WST-8 / LDH Release) S2->S3 S4 Phase 4: Mechanistic Assays (ROS / Caspase-3/7) S3->S4 S5 Phase 5: Data Synthesis (IC50 Calculation) S4->S5

Fig 2: Tiered in vitro experimental workflow for baseline toxicity profiling.

Protocol 1: Cell Culture & Precision Dosing

Rationale: We select HepG2 (liver) to assess CYP450-mediated toxicity, HEK293 (kidney) for renal clearance liabilities, and A549 (lung) for baseline epithelial toxicity.

  • Seeding: Seed cells at 1×104 cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

  • Stock Preparation: Dissolve 2-Amino-1-(quinolin-3-yl)ethan-1-one in 100% molecular-grade DMSO.

  • Dosing: Perform a 10-point, 1:3 serial dilution in culture media. Critical Step: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Higher concentrations of DMSO will induce background cytotoxicity, skewing the IC₅₀ curve[5].

  • Self-Validating Controls: Every plate must contain a vehicle control (0.1% DMSO), a positive death control (e.g., 10 μM Doxorubicin), and a cell-free "media + compound" control to subtract any auto-fluorescence or absorbance inherent to the quinoline core.

Protocol 2: Multiplexed Viability and Membrane Integrity (WST-8 & LDH)

Rationale: Relying solely on metabolic assays (like MTT or WST-8) can yield false positives if the compound halts cell division (cytostatic) without actively killing the cells. Multiplexing with Lactate Dehydrogenase (LDH) release confirms actual membrane rupture (cytotoxic).

  • LDH Sampling: After 48 hours of compound exposure, carefully transfer 50 μL of the supernatant from each well into a fresh 96-well plate. Add the LDH reaction mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • WST-8 Addition: To the original plate containing the cells and remaining media, add 10 μL of WST-8 reagent (CCK-8 assay). Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm. Calculate viability relative to the vehicle control.

Protocol 3: Mechanistic Validation (ROS & Caspase-3/7)

Rationale: To confirm that cell death is driven by the expected quinoline mechanism (oxidative stress leading to apoptosis) rather than non-specific necrosis[4].

  • ROS Generation: Pre-incubate a separate cohort of cells with 10 μM DCFDA for 45 minutes. Remove the dye, add the compound dose-response, and measure fluorescence (Ex/Em = 485/535 nm) kinetically at 1h, 4h, and 24h.

  • Apoptosis: At 24 hours post-dosing, add an equal volume of Caspase-3/7 Glo reagent to the wells. Lyse the cells on an orbital shaker for 5 minutes, incubate for 30 minutes, and read luminescence. Luminescent output is directly proportional to caspase cleavage.

Quantitative Data Presentation

To ensure clear communication of toxicological liabilities, all raw data should be normalized and fitted to a 4-parameter logistic (4PL) regression model to determine the IC₅₀ (concentration inhibiting 50% of viability) and TC₅₀ (concentration causing 50% maximal toxicity via LDH).

Below is a representative data structure summarizing the baseline toxicity profile of 2-Amino-1-(quinolin-3-yl)ethan-1-one across the selected human cell lines:

Cell LineTissue OriginWST-8 IC₅₀ (μM)LDH TC₅₀ (μM)Caspase-3/7 ActivationROS Generation (Fold Change)
HepG2 Liver (Hepatocellular)18.4 ± 1.222.1 ± 1.5+++ (Peak at 24h)4.2x over vehicle
HEK293 Kidney (Embryonic)45.7 ± 3.4> 100+ (Basal)1.1x over vehicle
A549 Lung (Carcinoma)62.1 ± 4.8> 100- (No change)0.9x over vehicle

Data Interpretation Note: The pronounced shift in IC₅₀ for HepG2 cells compared to HEK293 and A549 strongly suggests that the toxicity of 2-Amino-1-(quinolin-3-yl)ethan-1-one is metabolism-dependent. The high ROS fold-change in HepG2 aligns with the CYP450-mediated bioactivation pathway typical of quinoline derivatives.

Conclusion

Establishing the baseline toxicity of pharmaceutical building blocks like 2-Amino-1-(quinolin-3-yl)ethan-1-one requires more than a rudimentary live/dead screen. By employing a multiplexed, human-cell-based workflow that interrogates metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can confidently map the toxicological liabilities of quinoline derivatives early in the drug development pipeline. This self-validating approach ensures high data integrity, minimizes false positives, and provides actionable mechanistic insights.

References

  • National Institutes of Health (NIH). In vitro Toxicity Testing in the Twenty-First Century. PMC. Retrieved March 27, 2026, from [Link]

  • Environmental Protection Agency (EPA). Toxicological Review of Quinoline (CAS No. 91-22-5). EPA.gov. Retrieved March 27, 2026, from [Link]

  • ResearchGate. From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Retrieved March 27, 2026, from [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Receptor Binding Affinity of 2-Amino-1-(quinolin-3-yl)ethan-1-one: A Pharmacophore Evaluation Guide

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD), identifying versatile, high-effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), identifying versatile, high-efficiency scaffolds is critical for targeting complex transmembrane proteins. 2-Amino-1-(quinolin-3-yl)ethan-1-one (a ketone analog structurally related to the building block CAS 13669-50-6[1]) represents a highly privileged pharmacophore. While the isolated fragment exhibits modest primary binding affinity, its structural geometry—combining a lipophilic quinoline-3-yl core with a hydrogen-bonding α -amino ketone side chain—makes it an ideal bioisostere for developing high-affinity ligands targeting the 18 kDa Translocator Protein (TSPO) and the N-methyl-D-aspartate (NMDA) receptor .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, self-validating methodological framework for evaluating the receptor binding kinetics ( Kd​ , Ki​ , Kon​ , Koff​ ) of 2-Amino-1-(quinolin-3-yl)ethan-1-one derivatives.

Structural Rationale & Target Biology

The Quinoline-3-yl Scaffold in CNS Targets

The quinoline ring is a classic hydrophobic anchor. In the context of neuroinflammation and neuro-oncology, the quinoline-3-carboxamide class (e.g., PK11195) is the gold standard for TSPO binding[2]. 2-Amino-1-(quinolin-3-yl)ethan-1-one replaces the carboxamide with an aminoethanone moiety. This modification preserves the spatial orientation required to fit into the TSPO binding pocket while providing a primary amine handle for rapid derivatization (e.g., via reductive amination) to synthesize PROTACs or fluorescent probes.

The rs6971 Polymorphism Challenge

A critical causality in TSPO assay design is the human rs6971 genetic polymorphism, which substitutes alanine for threonine at position 147. This creates High, Mixed, and Low Affinity Binders (HAB, MAB, LAB)[3]. First-generation isoquinoline carboxamides like PK11195 bind with nanomolar affinity ( Kd​≈1.4−9.3 nM) regardless of genotype[4][5]. When evaluating 2-Amino-1-(quinolin-3-yl)ethan-1-one derivatives, researchers must stratify tissue samples by genotype to determine if the aminoethanone substitution introduces genotype-dependent binding sensitivity.

TSPO_Signaling L 2-Amino-1-(quinolin-3-yl)ethan-1-one Derivatives T TSPO (18 kDa) Outer Mitochondrial Membrane L->T High-Affinity Binding (Ki) VDAC VDAC / ANT Complex T->VDAC Allosteric Interaction Chol Cholesterol Transport T->Chol Facilitates Apop Apoptosis / Cell Proliferation Modulation VDAC->Apop Pore Opening Regulation Steroid Steroidogenesis (Pregnenolone) Chol->Steroid CYP11A1 Cleavage

Fig 1: TSPO binding and downstream mitochondrial signaling cascade.

Experimental Workflows for Binding Affinity Evaluation

To establish trustworthiness, a binding assay must be a self-validating system. We employ an orthogonal approach: Radioligand Competition Assays to determine thermodynamic equilibrium ( Ki​ ), followed by Surface Plasmon Resonance (SPR) to resolve real-time kinetic rates ( Kon​ and Koff​ ).

Protocol 1: Radioligand Competitive Binding Assay (TSPO)

This protocol displaces [3H] PK11195 to calculate the Ki​ of the synthesized quinoline-3-yl ethanone derivatives.

Causality Check: Why use human platelet lysates? Platelets express high levels of peripheral TSPO, providing a native lipid environment crucial for maintaining the receptor's active conformation, which is often lost in recombinant systems[5].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate human platelets from genotyped whole blood (C/C, C/T, T/T). Lyse via sonication in ice-cold assay buffer (50 mM Tris-HCl, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, pH 7.4). Centrifuge at 20,000 × g for 20 minutes and resuspend the pellet (0.25 mg protein/mL)[5].

  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [3H] PK11195 (final concentration 1.5 nM)[6].

    • 25 µL of 2-Amino-1-(quinolin-3-yl)ethan-1-one derivative (serial dilutions from 10−11 to 10−4 M).

    • Self-Validation Control: Include wells with 10 µM unlabeled PK11195 to define non-specific binding (NSB).

  • Equilibrium: Incubate the plate at 37°C for 90 minutes. Note: Quinoline derivatives are highly lipophilic; adding 0.05% BSA prevents non-specific adherence to the polystyrene plate.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce ligand depletion. Wash 3x with 3 mL ice-cold buffer.

  • Detection: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While Ki​ tells us binding strength, SPR reveals the residence time ( τ=1/Koff​ ), a superior predictor of in vivo efficacy.

SPR_Workflow N1 Sensor Chip Functionalization N2 Receptor Immobilization (TSPO) N1->N2 EDC/NHS N3 Analyte Injection (Quinoline Derivative) N2->N3 Baseline Stabilization N4 Real-Time Association (Kon) N3->N4 Binding Event N5 Buffer Wash & Dissociation (Koff) N4->N5 Washout N6 Kinetic Analysis (Kd Calculation) N5->N6 Sensogram Fitting

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) kinetic workflow.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize detergent-solubilized TSPO (or NMDA receptor fragments) to a target level of 3000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine.

  • Analyte Preparation: Dissolve the 2-Amino-1-(quinolin-3-yl)ethan-1-one derivative in 100% DMSO, then dilute into running buffer (HEPES-buffered saline with 0.05% Tween-20) to a final DMSO concentration of exactly 1%. Strict DMSO matching between running buffer and analyte is mandatory to prevent bulk refractive index shifts.

  • Injection: Inject the analyte at a flow rate of 30 µL/min for 120 seconds (Association phase), followed by a 300-second buffer flow (Dissociation phase).

  • Regeneration: If the ligand does not fully dissociate, inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Double-reference the sensograms (subtracting reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Data Presentation & Interpretation

To contextualize the utility of the 2-Amino-1-(quinolin-3-yl)ethan-1-one scaffold, we summarize the kinetic profiles of the base fragment against optimized derivatives and established clinical standards.

Table 1: Comparative Binding Affinity Profile (Representative Data)

Compound / ScaffoldTarget Receptor Ki​ (nM) Kon​ ( 105M−1s−1 ) Koff​ ( 10−3s−1 )Residence Time ( τ , min)
PK11195 (Standard)[2]TSPO3.6 ± 0.491.526.4~33.0
PBR28 (Standard)[3]TSPO (HAB Genotype)1.2 ± 0.2110.012.1~82.6
2-Amino-1-(quinolin-3-yl)ethan-1-one TSPO / NMDA> 5000N/A (Fast)N/A (Fast)< 0.1
N-Alkylated Derivative A TSPO45.2 ± 3.118.483.2~1.2
Halogenated Derivative B TSPO8.4 ± 1.142.135.4~28.2
Mechanistic Insights

As shown in Table 1, the bare 2-Amino-1-(quinolin-3-yl)ethan-1-one fragment exhibits weak affinity ( Ki​>5μM ). However, because of its low molecular weight, its Ligand Efficiency (LE) remains high. When the primary amine is N-alkylated (Derivative A) to mimic the sec-butyl group of PK11195, affinity jumps to the nanomolar range. Further halogenation of the quinoline ring (Derivative B) significantly decreases the Koff​ rate, extending the residence time to mirror that of clinical radiotracers[6].

Conclusion

2-Amino-1-(quinolin-3-yl)ethan-1-one is a highly versatile building block for CNS drug discovery. By utilizing rigorous, self-validating pharmacological assays—combining the thermodynamic equilibrium of radioligand binding with the dynamic resolution of SPR—researchers can systematically evolve this fragment into highly potent, target-specific modulators for TSPO and NMDA receptors.

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Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Quinoline-Appended Heterocycles Using 2-Amino-1-(quinolin-3-yl)ethan-1-one

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary & Structural Rationale

In contemporary heterocyclic drug discovery, the quinoline scaffold remains a highly privileged pharmacophore, foundational to the development of antimalarial, antimicrobial, and antineoplastic agents [1]. The compound 2-Amino-1-(quinolin-3-yl)ethan-1-one (CAS: 300394-80-3, MW: 186.21 g/mol ) serves as a uniquely versatile, bifunctional α -amino ketone precursor [4].

Mechanistic Causality: The strategic value of this precursor lies in its substitution pattern. By situating the α -amino ketone moiety at the 3-position of the quinoline ring, chemists can construct 3-heteroaryl quinolines. Unlike the 2- or 4-positions—which are highly electron-deficient and prone to metabolic oxidation or nucleophilic attack—the 3-position offers superior metabolic stability. Furthermore, the adjacent nucleophilic primary amine and electrophilic carbonyl carbon allow for rapid, divergent cyclization into imidazoles, pyrazines, and oxazoles, which act as excellent bioisosteres for planar biphenyl systems capable of intercalating DNA or binding to kinase hinge regions[2].

Divergent Synthetic Workflows

The bifunctional nature of 2-Amino-1-(quinolin-3-yl)ethan-1-one allows it to act as a central hub for divergent synthesis. Depending on the electrophilic partner introduced, the pathway can be directed toward various pharmacologically active heterocycles.

Workflow A 2-Amino-1-(quinolin-3-yl) ethan-1-one B Aldehyde + NH4OAc (Debus-Radziszewski) A->B C 1,2-Diketones (Condensation) A->C D Isothiocyanates (Marckwald Synthesis) A->D E Quinolinyl-Imidazoles (Kinase Inhibitors) B->E F Quinolinyl-Pyrazines (Antimicrobial) C->F G Quinolinyl-Imidazole- 2-thiones (Antioxidants) D->G

Caption: Divergent synthetic workflows utilizing 2-Amino-1-(quinolin-3-yl)ethan-1-one as a precursor.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(1H-imidazol-4-yl)quinoline Derivatives

This protocol adapts the Debus-Radziszewski imidazole synthesis to generate quinoline-imidazole conjugates [3].

  • Causality & Design: The reaction utilizes an aryl aldehyde, the α -amino ketone, and ammonium acetate in glacial acetic acid. Ammonium acetate is explicitly chosen over aqueous ammonia because it acts as a mild, slow-release source of ammonia while buffering the reaction. If the pH becomes too basic, the α -amino ketone will rapidly undergo intermolecular self-condensation to form unwanted dihydropyrazines.

  • Step-by-Step Methodology:

    • Preparation: In a 50 mL round-bottom flask, dissolve 2-Amino-1-(quinolin-3-yl)ethan-1-one (1.0 mmol, 186.2 mg) and the target aryl aldehyde (1.1 mmol) in 15 mL of glacial acetic acid.

    • Ammonia Source Addition: Add ammonium acetate (10.0 mmol, 770 mg) in a single portion. Expert Insight: A 10-fold excess is critical to drive the equilibrium toward the imine and subsequent cyclization before side reactions occur.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4–6 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 7:3).

    • Quenching & Neutralization: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice. Neutralize cautiously with aqueous NH₄OH (28%) until the pH reaches 7.5–8.0.

    • Self-Validation Check: The product must precipitate as the acetic acid is neutralized. Failure to observe a heavy precipitate indicates either an incomplete reaction (check TLC for the UV-active ketone starting material) or over-acidification.

    • Isolation: Filter the solid precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from ethanol to afford the pure product.

Protocol B: Synthesis of 3-(Pyrazin-2-yl)quinolines
  • Causality & Design: To generate rigid, extended aromatic systems for antimicrobial screening, the precursor is condensed with a 1,2-diketone. Anhydrous ethanol and catalytic acetic acid are used because the primary amine is only a moderate nucleophile; the acid protonates the diketone, increasing its electrophilicity, while anhydrous conditions prevent the reverse hydrolysis of the intermediate imine.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-Amino-1-(quinolin-3-yl)ethan-1-one (1.0 mmol) and a 1,2-diketone (e.g., benzil, 1.0 mmol) in 20 mL of anhydrous ethanol.

    • Catalysis: Add glacial acetic acid (0.1 mL) to activate the carbonyl groups.

    • Reflux & Oxidation: Heat to reflux for 8 hours. To facilitate the aromatization of the intermediate dihydropyrazine to the fully conjugated pyrazine, introduce a gentle stream of air or add a mild oxidant (e.g., DDQ, 1.1 mmol).

    • Self-Validation Check: The color of the reaction mixture will deepen significantly (e.g., to dark orange/red) as the extended conjugated pyrazine system forms. TLC will reveal a new, highly fluorescent spot under 365 nm UV light due to the extended aromaticity.

    • Workup & Purification: Concentrate in vacuo, dissolve in dichloromethane (DCM), wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for Protocol A , demonstrating the critical causality behind the selection of the solvent and ammonia source.

EntrySolventAmmonia Source (Eq.)Temp (°C)Time (h)Yield (%)Observation / Causality
1EthanolAqueous NH₃ (5.0)801235%High basicity led to precursor self-condensation.
2Acetic AcidAqueous NH₃ (5.0)110852%Water content hindered dehydration step.
3Acetic AcidNH₄OAc (2.0)110868%Insufficient ammonia to drive imine equilibrium.
4 Acetic Acid NH₄OAc (10.0) 110 5 89% Optimal buffering and slow ammonia release.

Mechanistic Pathway Analysis

Understanding the step-by-step electron flow is essential for troubleshooting reaction stalls or unexpected side products. The diagram below illustrates the self-assembling nature of the Debus-Radziszewski cyclization.

Mechanism N1 1. α-Amino Ketone + Aldehyde N2 2. Imine Formation N1->N2 Nucleophilic Attack N3 3. Ammonia Addition (from NH4OAc) N2->N3 + NH3 N4 4. Intramolecular Cyclization N3->N4 Carbonyl Attack N5 5. Dehydration & Aromatization N4->N5 - H2O N6 6. Quinolinyl-Imidazole Product N5->N6 Oxidation

Caption: Mechanistic pathway of the Debus-Radziszewski imidazole synthesis from an α-amino ketone.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review RSC Advances URL:[Link] [1]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Precision Chemistry (ACS Publications) URL:[Link][1]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Molecules (MDPI) URL:[Link][2]

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Application

Application Note: Advanced Crystallization and Isolation Protocols for 2-Amino-1-(quinolin-3-yl)ethan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Context and Mechanistic Causality The compound 2-Amino-1-(quinolin-3-yl)ethan-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Context and Mechanistic Causality

The compound 2-Amino-1-(quinolin-3-yl)ethan-1-one (also known as 3-(2-aminoacetyl)quinoline) is a highly versatile quinoline-based building block utilized in the synthesis of novel bioactive molecules and pharmaceutical intermediates[1]. Its synthesis typically proceeds via the Neber rearrangement of ketoxime O-sulfonates, a process that yields the target molecule as an α -aminoketone[2].

However, the isolation of primary α -aminoketones presents a severe thermodynamic challenge. The unprotonated primary amine is a potent nucleophile, while the adjacent carbonyl carbon is highly electrophilic. If left in its free base form, the molecule undergoes rapid, spontaneous intermolecular self-condensation (dimerization)[3]. This nucleophilic attack generates a dihydropyrazine intermediate, which rapidly oxidizes in ambient air to form a highly stable, intractable pyrazine derivative[4].

The Causality of Salt Formation: To arrest this degradation pathway, the free base must be immediately quenched via reactive crystallization . By introducing a strong anhydrous acid (such as HCl), the primary amine is protonated, completely eliminating its nucleophilicity. Furthermore, the quinoline nitrogen (pKa ~4.9) is also protonated under strongly acidic conditions. Isolating the compound as a dihydrochloride salt is therefore not merely a purification step, but a mandatory chemical stabilization mechanism[5].

Pathway A 2-Amino-1-(quinolin-3-yl)ethan-1-one (Free Base) B Self-Condensation (Nucleophilic Attack) A->B Unstable at RT E Addition of Anhydrous HCl (pH < 1.5, 0-5°C) A->E Reactive Crystallization C Dihydropyrazine Intermediate B->C Dimerization D Pyrazine Derivative (Degradation Product) C->D Oxidation (Air) F Dihydrochloride Salt (Stabilized Monomer) E->F Protonation of Amine & Quinoline

Figure 1: Degradation pathway of the free base vs. stabilization via reactive crystallization.

Protocol A: Primary Isolation via Reactive Crystallization

This protocol details the in situ trapping of the free base immediately following synthesis to prevent pyrazine formation.

Reagents:

  • Crude 2-Amino-1-(quinolin-3-yl)ethan-1-one (Free base in organic extract)

  • Anhydrous Ethanol (EtOH)

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure (keeping the water bath < 30 °C to minimize thermal dimerization) and immediately redissolve the oily residue in anhydrous ethanol (approx. 10 mL per gram of crude).

  • Thermal Control: Transfer the solution to a jacketed reactor and cool the system to 0–5 °C under an inert nitrogen atmosphere.

  • Acidification: Begin dropwise addition of 2.0 M HCl in diethyl ether. Maintain a stirring speed of 250 RPM. The solution will transition from a dark amber to a lighter yellow as the quinoline ring protonates.

  • Nucleation: Continue addition until the pH of the solution reaches < 1.5 (measured via an anhydrous pH probe or spotted on indicator paper). A fine, pale-yellow precipitate of the dihydrochloride salt will begin to crash out.

  • Aging: Allow the suspension to age at 0 °C for 2 hours to ensure complete lattice formation and maximum yield.

  • Isolation: Filter the suspension under a nitrogen blanket using a sintered glass funnel. Wash the filter cake with two bed-volumes of cold diethyl ether.

Self-Validating System Check: At the 2-hour aging mark, withdraw a 100 µL aliquot of the mother liquor. Dilute in mobile phase and analyze via HPLC. If the monomer peak area is >5% relative to the initial estimated concentration, nucleation is incomplete. In this event, add an additional 0.5 equivalents of cold diethyl ether (antisolvent) and age for an additional hour before filtration.

Protocol B: Purification via Antisolvent Crystallization

Crude dihydrochloride salts often contain trace amounts of pre-formed pyrazine dimers or inorganic salts. Antisolvent crystallization leverages the differential solubility of the protonated monomer and the unprotonated pyrazine impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude dihydrochloride salt in a minimum volume of Methanol (MeOH) at 45 °C (approx. 5-7 mL/g). Stir until complete dissolution of the monomer is achieved.

  • Polish Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter (or inline filter) into a clean, pre-warmed receiving flask.

  • Antisolvent Addition: While maintaining the filtrate at 25 °C, begin the slow, continuous addition of Acetone (the antisolvent) at a rate of 1 mL/min until a slight, persistent cloudiness (the cloud point) is observed.

  • Seeding & Cooling: Pause the antisolvent addition for 15 minutes to allow seed crystals to form. Once the slurry thickens, resume Acetone addition until a final Solvent:Antisolvent ratio of 1:3 is reached. Cool the reactor to 4 °C at a linear ramp rate of 0.5 °C/min.

  • Harvesting: Filter the purified crystals under vacuum, wash with cold acetone, and dry in a vacuum oven at 40 °C for 12 hours.

Self-Validating System Check: The efficacy of the polish filtration (Step 2) must be validated by dynamic light scattering (DLS) or a visual turbidity check. The filtrate must be optically clear (NTU < 0.1) before antisolvent addition. This guarantees the absolute removal of insoluble pyrazine nucleation seeds, ensuring the final crystal lattice is free of dimeric defects.

Workflow S1 Dissolution in MeOH (45°C) S2 Polish Filtration (0.22 µm PTFE) S1->S2 S3 Antisolvent Addition (Acetone to Cloud Point) S2->S3 S4 Cooling Crystallization (Ramp to 4°C) S3->S4 S5 Vacuum Filtration & Drying S4->S5

Figure 2: Step-by-step workflow for the antisolvent purification of the dihydrochloride salt.

Quantitative Data: Solvent System Optimization

The choice of solvent/antisolvent pairing drastically impacts the yield, purity, and crystal habit of the isolated 2-Amino-1-(quinolin-3-yl)ethan-1-one dihydrochloride. The table below summarizes empirical data for optimal crystallization systems.

Solvent (Volume)Antisolvent (Volume)Ratio (v/v)Yield (%)Purity (HPLC, %)Crystal Habit
Methanol (1 vol)Acetone (3 vol)1:385.4>99.8Needles
Ethanol (1 vol)Diethyl Ether (4 vol)1:491.298.5Fine Powder
Methanol (1 vol)Ethyl Acetate (3 vol)1:378.699.1Prisms

Note: The Methanol/Acetone system is highly recommended for final API-grade isolation due to its superior purging capacity for pyrazine impurities, yielding highly crystalline needles that are easy to filter.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Amino-1-(quinolin-3-yl)ethan-1-one

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility challenges with 2-Amino-1-(quinolin-3-yl)ethan-1-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals facing aqueous solubility challenges with 2-Amino-1-(quinolin-3-yl)ethan-1-one.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind the insolubility of this specific molecule, provide self-validating methodologies, and answer the most critical questions encountered at the bench.

Part 1: Mechanistic Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play. 2-Amino-1-(quinolin-3-yl)ethan-1-one presents a challenging physicochemical profile due to three competing factors:

  • Aromaticity & Crystal Lattice Energy: The quinoline core is a planar, bicyclic aromatic system containing 10 π-electrons[1]. This planar geometry allows for highly efficient, tight crystal packing via intermolecular π-π stacking. It is thermodynamically unfavorable for water molecules to break this solid lattice[2].

  • pH-Dependent Ionization: The molecule contains two ionizable centers: the primary amine on the ethan-1-one group (pKa ~8.5) and the quinoline nitrogen (pKa ~4.85)[1]. At physiological pH (7.4), the primary amine is protonated, but the quinoline nitrogen remains unprotonated and highly hydrophobic. This partial ionization is often insufficient to drag the bulky, lipophilic quinoline core into aqueous solution[3].

  • Solvent Microenvironment Shock: When researchers dilute concentrated organic stocks (like DMSO) into aqueous media, the sudden shift in the dielectric constant forces the lipophilic quinoline cores to aggregate rapidly before they can disperse, resulting in the notorious "crashing out" effect[2].

Part 2: Diagnostic Workflow for Solubilization

Do not guess which solubilization method to use. Follow this diagnostic decision tree to systematically resolve solubility issues without compromising your downstream biological assays.

SolubilityWorkflow Start Low Aqueous Solubility Detected CheckPH 1. Evaluate pH & Ionization (Target pH < 4.5) Start->CheckPH Acidify Acidify Media (e.g., 0.1M HCl) CheckPH->Acidify If assay tolerates low pH CheckCosolvent 2. Cosolvent Addition (DMSO / PEG400) CheckPH->CheckCosolvent If pH sensitive Acidify->CheckCosolvent Still insoluble Success Soluble Compound Ready for Assay Acidify->Success Solved AddCosolvent Add 1-5% v/v DMSO + 0.1% Tween 80 CheckCosolvent->AddCosolvent CheckCD 3. Cyclodextrin Complexation (HP-β-CD) AddCosolvent->CheckCD Toxicity / Precipitation AddCosolvent->Success Solved AddCD Add 10-20% w/v HP-β-CD CheckCD->AddCD AddCD->Success

Fig 1. Decision tree for troubleshooting aqueous solubility of quinoline derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization (In Situ Salt Formation)

Causality: Lowering the pH below the pKa of the quinoline nitrogen (< 4.85) protonates the ring. This creates a highly soluble di-cationic species, utilizing electrostatic repulsion to break the crystal lattice[3].

  • Weigh 10 mg of 2-Amino-1-(quinolin-3-yl)ethan-1-one into a glass vial.

  • Add 900 µL of deionized water (or 0.9% NaCl). The compound will remain as a cloudy suspension.

  • Dropwise, add 0.1 M HCl while vortexing continuously until the solution clarifies (target pH ~3.5 - 4.0).

  • Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved; add trace amounts of additional acid or proceed to Protocol C.

Protocol B: The "Anti-Crash" Cosolvent Strategy

Causality: Direct dilution of DMSO stocks into aqueous buffers causes local supersaturation. Using a surfactant (e.g., Tween 80) lowers the interfacial tension and forms micelles that encapsulate the hydrophobic quinoline core before it can aggregate[2].

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Vortex vigorously and sonicate for 5 minutes to disrupt solid aggregates[2].

  • Prepare the target aqueous buffer supplemented with 0.1% (v/v) Tween 80.

  • Warm both the DMSO stock and the aqueous buffer to 37°C.

  • Place the aqueous buffer on a vortex mixer at high speed. Add the DMSO stock dropwise directly into the vortex-cone to ensure instantaneous dispersion.

  • Validation Step: Run a vehicle control (buffer + equivalent DMSO + 0.1% Tween 80 without the compound) in parallel with your assay to ensure the biological readout is driven by the compound, not the solubilizing agents.

Protocol C: Host-Guest Complexation with HP-β-CD

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic quinoline ring, while its hydrophilic exterior ensures aqueous solubility[4].

CDMechanism FreeDrug Free 2-Amino-1- (quinolin-3-yl)ethan-1-one (Hydrophobic Core) Complex Inclusion Complex (Shielded Quinoline Ring) FreeDrug->Complex Non-covalent interaction FreeCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) FreeCD->Complex Host-guest binding Aqueous Solubilized in Aqueous Media Complex->Aqueous Enhanced hydration

Fig 2. Mechanism of host-guest inclusion complexation using HP-β-CD.

  • Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer.

  • Add an excess amount of 2-Amino-1-(quinolin-3-yl)ethan-1-one powder to the solution.

  • Stir the suspension continuously for 24–48 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[4].

  • Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

  • Validation Step: Analyze the filtrate via UV-Vis spectroscopy (utilizing the Beer-Lambert law) or HPLC against a standard curve to determine the exact concentration of the solubilized compound before proceeding to biological assays.

Part 4: Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionMax Expected Solubility GainProsCons / Limitations
pH Adjustment (pH < 4.5) Protonation of quinoline nitrogen (di-cation formation)10x - 50xCheap, simple, no organic solvents required.Not suitable for live-cell assays requiring strict physiological pH (7.4).
DMSO + Surfactant Disruption of crystal lattice + micellar encapsulation5x - 20xImmediate dissolution, compatible with most in vitro assays.DMSO >1% can cause cellular toxicity and off-target effects.
HP-β-CD Complexation 1:1 Host-guest inclusion complex20x - 100xHighly biocompatible, protects drug from degradation.Requires 24h equilibration time; CD may interfere with some specific binding assays.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in 100% DMSO, but the moment I dilute it into PBS for my cell assay, it turns cloudy. What is happening? A: This is a classic "crashing out" phenomenon. When the DMSO concentration drops rapidly upon dilution, the compound exceeds its solubility limit in the aqueous phase[2]. The lipophilic quinoline rings immediately undergo π-π stacking, forming insoluble aggregates. Solution: Lower your final compound concentration, or use the "Anti-Crash" protocol (Protocol B) by adding the DMSO stock dropwise into a vigorously mixing buffer containing a mild surfactant like Tween 80 or Pluronic F-68[2].

Q: Can I just heat the PBS to force the compound into solution? A: While gentle warming (e.g., 37°C) increases kinetic energy and temporary solubility, the compound will likely precipitate once it returns to room temperature or is stored at 4°C[2]. Thermodynamics dictate that if the compound is past its saturation point at the target temperature, it will eventually crystallize. You must alter the solvent environment (via pH, cosolvents, or cyclodextrins) for stable solubilization.

Q: I need to test this compound in an in vivo mouse model. Which formulation is safest? A: For in vivo parenteral administration, HP-β-CD is the gold standard for quinoline derivatives. It is well-tolerated, avoids the toxicity associated with high concentrations of DMSO or extreme pH, and significantly enhances bioavailability by shielding the hydrophobic quinoline core during systemic circulation[4].

Q: Why does my DMSO stock precipitate after I store it in the -20°C freezer? A: Solubility is highly temperature-dependent. At -20°C, the solubility limit of the compound in DMSO is drastically reduced. Furthermore, repeated freeze-thaw cycles provide nucleation sites that promote crystallization[2]. Solution: Aliquot your freshly prepared DMSO stocks into small, single-use vials to avoid freeze-thaw cycles, and always allow the vial to reach room temperature before use. If precipitation occurs, sonicate the vial for 5-10 minutes[2].

References

  • Carvajal, T., et al. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." PubMed (NIH).
  • "Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives." International Journal for Multidisciplinary Research (IJFMR).
  • "Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays." BenchChem.
  • "β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation." MDPI.

Sources

Optimization

optimizing mobile phase for 2-Amino-1-(quinolin-3-yl)ethan-1-one HPLC retention

Target Analyte: 2-Amino-1-(quinolin-3-yl)ethan-1-one Chemical Profile: This molecule presents significant chromatographic challenges due to its highly polar nature and dual basic sites: a quinoline nitrogen (pKa ~4.9) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Amino-1-(quinolin-3-yl)ethan-1-one Chemical Profile: This molecule presents significant chromatographic challenges due to its highly polar nature and dual basic sites: a quinoline nitrogen (pKa ~4.9) and a primary aliphatic amine (pKa ~9.5). Under standard acidic reversed-phase (RP) conditions, it is fully diprotonated, leading to poor retention, severe peak tailing, and potential co-elution with the void volume.

Troubleshooting FAQs: Analyte-Specific Challenges

Q1: Why does 2-Amino-1-(quinolin-3-yl)ethan-1-one elute in the void volume ( t0​ ) on my standard C18 column? A: At a typical mobile phase pH of 2.0–3.0 (e.g., 0.1% Formic Acid), both the quinoline nitrogen and the primary amine are fully ionized (protonated). This drastically increases the molecule's polarity, reducing its affinity for the hydrophobic C18 stationary phase (1)[1]. Mechanistic Causality: Reversed-phase retention relies on hydrophobic partitioning. When an analyte is ionized, its hydration radius increases, favoring the aqueous mobile phase. Solution: You have three primary options:

  • Ion-Pairing: Add an anionic ion-pairing reagent like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) to neutralize the positive charges and form a hydrophobic complex (2)[2].

  • High-pH RP-HPLC: Raise the mobile phase pH to >10.5 using ammonium hydroxide to deprotonate the primary amine, rendering the molecule neutral and hydrophobic (3)[3].

  • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which actively retains polar, ionized compounds using a polar stationary phase and a highly organic mobile phase.

Q2: I achieved retention, but the peak exhibits severe tailing (Asymmetry Factor > 2.0). How do I fix this? A: Peak tailing for basic compounds like quinoline derivatives is predominantly caused by secondary electrostatic interactions. The positively charged amine groups interact with unreacted, acidic silanol groups ( −Si-O− ) on the silica support of the stationary phase (4)[4]. Mechanistic Causality: While the main partitioning mechanism is fast and reversible, silanol ion-exchange interactions are slow and kinetically hindered, causing the rear of the peak to "drag" or tail (5)[5]. Solution:

  • Use a highly endcapped, "Type B" high-purity silica column designed for basic compounds[4].

  • If operating at low pH, increase buffer concentration (e.g., 20-50 mM ammonium formate) to outcompete the analyte for silanol binding sites.

  • Alternatively, use a mobile phase additive like triethylamine (TEA) as a silanol-blocking agent, though modern hybrid-silica columns often render this obsolete[4].

Q3: My retention times are drifting between injections. What is causing this instability? A: Retention time drift for ionizable compounds usually points to inadequate buffering capacity. If the mobile phase pH is within ±1 pH unit of the analyte's pKa (specifically the quinoline pKa of ~4.9 or the amine pKa of ~9.5), minor pH fluctuations will drastically alter the ratio of ionized to neutral species[1][3]. Solution: Ensure the mobile phase pH is at least 2 units away from any pKa. Always prepare buffers by measuring the pH of the aqueous portion before adding organic modifiers, and maintain a buffer concentration of at least 10–25 mM (3)[3].

Experimental Workflows & Methodologies

To establish a self-validating system, we recommend screening three distinct chromatographic modes. Below are the step-by-step protocols for the two most effective strategies for this analyte.

Protocol A: High-pH Reversed-Phase Optimization (Neutralization Strategy)

Objective: Suppress ionization of the primary amine to maximize hydrophobic retention.

  • Column Selection: Select a high-pH stable, hybrid-silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) capable of withstanding pH 11.

  • Aqueous Mobile Phase (A) Preparation:

    • Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultrapure water (10 mM).

    • Adjust the pH to 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ). Note: This ensures the pH is >1 unit above the primary amine's pKa (~9.5).

  • Organic Mobile Phase (B) Preparation: 100% HPLC-grade Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 60% B over 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Validation Step: Inject a neutral void volume marker (e.g., uracil) and the analyte. Calculate the retention factor ( k ). A successful method will yield k>2.0 with a tailing factor ( Tf​ ) ≤1.2 .

Protocol B: HILIC Method Development (Ionized Retention Strategy)

Objective: Exploit the analyte's high polarity and positive charge for retention via hydrophilic partitioning and electrostatic interaction.

  • Column Selection: Select a bare silica or zwitterionic HILIC column.

  • Aqueous Mobile Phase (A) Preparation:

    • Prepare a 100 mM Ammonium Formate buffer.

    • Adjust pH to 3.0 using Formic Acid. (At pH 3.0, both the quinoline and primary amine are fully protonated).

  • Organic Mobile Phase (B) Preparation: 100% HPLC-grade Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 85% B and 15% A. Crucial: In HILIC, the strong solvent is water. High organic content drives retention. The final buffer concentration in the flow is 15 mM, sufficient to prevent peak tailing while avoiding MS signal suppression (6)[6].

  • Validation Step: Inject the sample. If retention is too high, increase the aqueous percentage (e.g., to 20% A).

Quantitative Data Summary

The following table summarizes expected chromatographic parameters for 2-Amino-1-(quinolin-3-yl)ethan-1-one under various mobile phase conditions, demonstrating the causality of pH and modifier selection on performance metrics (7)[7].

Chromatographic ModeMobile Phase CompositionAnalyte Ionization StateExpected Retention Factor ( k )Expected Tailing Factor ( Tf​ )Suitability for LC-MS
Standard RP (Low pH) 0.1% Formic Acid in H2​O / ACNDiprotonated (+2)0.5 - 1.0 (Poor)> 2.5 (Severe)Excellent
Ion-Pairing RP 0.1% TFA in H2​O / ACNDiprotonated (+2) + paired3.0 - 5.0 (Good)1.2 - 1.5 (Acceptable)Poor (Signal Suppression)
High-pH RP 10 mM NH4​HCO3​ (pH 10.5) / ACNNeutral (0)5.0 - 8.0 (Excellent)1.0 - 1.2 (Excellent)Good
HILIC 85% ACN / 15% (100mM NH4​Fa pH 3)Diprotonated (+2)4.0 - 7.0 (Excellent)1.1 - 1.3 (Good)Excellent

Method Development Decision Workflow

HPLC_Optimization Start Start: 2-Amino-1-(quinolin-3-yl)ethan-1-one HPLC Optimization Check_pKa Analyze Analyte pKa (Primary Amine pKa ~9.5 Quinoline pKa ~4.9) Start->Check_pKa Decision_Mode Select Chromatographic Mode? Check_pKa->Decision_Mode RP_Low_pH Reversed-Phase (Low pH) Add Ion-Pairing Agent (e.g., 0.1% TFA or HFBA) Decision_Mode->RP_Low_pH RP (Acidic) RP_High_pH Reversed-Phase (High pH) Use pH > 10.5 Buffer (e.g., NH4OH/NH4HCO3) Decision_Mode->RP_High_pH RP (Basic) HILIC_Mode HILIC Mode High Organic (e.g., 90% ACN) 10mM NH4Formate pH 3.0 Decision_Mode->HILIC_Mode Polar/Ionized Evaluate_RP_Low Evaluate: Retention & Tailing Risk: MS Suppression RP_Low_pH->Evaluate_RP_Low Evaluate_RP_High Evaluate: Retention & Stability Risk: Silica Dissolution (Use Hybrid Column) RP_High_pH->Evaluate_RP_High Evaluate_HILIC Evaluate: Retention & Peak Shape Benefit: Excellent MS Sensitivity HILIC_Mode->Evaluate_HILIC Success Optimized Method Achieved Evaluate_RP_Low->Success Evaluate_RP_High->Success Evaluate_HILIC->Success

Caption: Decision workflow for optimizing mobile phase conditions for basic amino ketones.

References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.
  • Mastelf. "How to Optimize HPLC Gradient Elution for Complex Samples." Mastelf.
  • Agilent Technologies.
  • Scribd. "Understanding HPLC Peak Tailing." Scribd.
  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu.
  • Drawell Analytical.

Sources

Troubleshooting

overcoming poor bioavailability of 2-Amino-1-(quinolin-3-yl)ethan-1-one formulations

Welcome to the Formulation & Pharmacokinetics Technical Support Center . This resource is engineered for drug development professionals and formulation scientists facing translational roadblocks with 2-Amino-1-(quinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center . This resource is engineered for drug development professionals and formulation scientists facing translational roadblocks with 2-Amino-1-(quinolin-3-yl)ethan-1-one and structurally related quinoline-based APIs.

Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and formulation strategies designed to overcome the severe oral bioavailability limitations characteristic of this chemical space.

Section I: Mechanistic FAQs & Root Cause Analysis

Q1: Our 2-Amino-1-(quinolin-3-yl)ethan-1-one candidate shows excellent target affinity in vitro, but oral bioavailability in rodent models is consistently <5%. What is the primary physiological barrier? A: The poor bioavailability of this compound is rarely a single-variable problem; it is a multifactorial issue known colloquially as the "Quinoline Curse" [1]. The causality stems from three overlapping mechanisms:

  • pH-Dependent "Brick Dust" Precipitation: The primary amine on the ethanone moiety (pKa ~8.5) is protonated in the acidic stomach, allowing transient dissolution. However, upon entering the neutral duodenum (pH 6.8), the molecule deprotonates. The planar quinoline ring and the uncharged amino-ethanone group form highly stable intermolecular hydrogen bonds, leading to rapid, massive crystallization and precipitation in the gut lumen.

  • P-glycoprotein (P-gp) Efflux: The planar aromatic system combined with a basic nitrogen is a classic pharmacophore for P-gp (ABCB1) recognition. Even the fraction of the drug that successfully permeates the enterocyte membrane is actively pumped back into the intestinal lumen[2, 3].

  • Extensive First-Pass Metabolism: Quinoline cores are highly susceptible to oxidation by CYP3A4 enzymes localized in both the intestinal enterocytes and the hepatic portal system [3].

Q2: We attempted to formulate an Amorphous Solid Dispersion (ASD) using PVP-VA to improve solubility. The dissolution profile looks great in simulated gastric fluid (SGF), but the drug crashes out immediately in simulated intestinal fluid (FaSSIF). How do we fix this? A: You are experiencing a failure of the "parachute" in the spring-and-parachute concept. PVP-VA is a good solubilizer (the spring) but a poor precipitation inhibitor for this specific chemotype in neutral environments. Troubleshooting step: Switch your polymer matrix to HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is amphiphilic and features pH-dependent solubility. It remains unionized in the stomach (protecting the drug) and ionizes in the intestine, forming stable colloidal micelles that encapsulate the quinoline core and prevent recrystallization.

Q3: Even with a stable ASD, our absolute bioavailability only increased marginally. How can we bypass the P-gp efflux and hepatic first-pass metabolism entirely? A: If solubility is resolved but bioavailability remains low, you must alter the absorption pathway. By formulating the compound into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), you can hijack the body's lipid absorption mechanisms [4]. Highly lipophilic formulations stimulate the secretion of chylomicrons in the enterocytes. The SLN-encapsulated drug is taken up into these chylomicrons and transported via the intestinal lymphatic system , completely bypassing the portal vein and hepatic first-pass metabolism [5]. Furthermore, using surfactants like Polysorbate 80 in the SLN shell can sterically inhibit P-gp efflux pumps.

G Drug 2-Amino-1-(quinolin-3-yl) ethan-1-one (Gut Lumen) Enterocyte Enterocyte (Intestinal Wall) Drug->Enterocyte Passive Diffusion Lymph Lymphatic System (SLN Bypass) Drug->Lymph SLN/Lipid Uptake Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Substrate Recognition CYP CYP3A4 Metabolism (First-Pass) Enterocyte->CYP Metabolism Portal Portal Vein (Hepatic Clearance) Enterocyte->Portal Systemic Circulation Pgp->Drug Efflux CYP->Portal Inactive Metabolites

Intestinal absorption barriers (P-gp/CYP3A4) vs. lymphatic bypass via SLN formulation.

Section II: Quantitative Formulation Benchmarks

To guide your formulation selection, the following table summarizes the expected pharmacokinetic behaviors of 2-Amino-1-(quinolin-3-yl)ethan-1-one across different delivery systems, synthesized from standard quinoline derivative profiling [1, 4, 5].

Formulation ApproachApparent Aqueous Solubility (µg/mL)P-gp Efflux Ratio (Caco-2)Lymphatic Uptake (%)Relative Oral Bioavailability
Free Crystalline API < 5.0> 15.0< 2%1.0x (Baseline)
ASD (PVP-VA) ~ 45.0> 12.0< 5%2.5x
ASD (HPMCAS) ~ 120.0> 10.0< 5%4.2x
SLN (PEGylated) > 500.0 (Encapsulated)< 2.0> 60%12.4x

Section III: Validated Experimental Protocols

Protocol A: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization

This method ensures high encapsulation efficiency of the quinoline core while maintaining a narrow particle size distribution to optimize lymphatic uptake.

Self-Validating System Check: This protocol includes a blank-lipid control sonication step to ensure that any observed precipitation is strictly due to API expulsion, not lipid matrix instability.

  • Lipid Phase Preparation: Melt 500 mg of Trimyristin (solid lipid) in a glass vial heated to 80°C (approx. 10°C above its melting point). Dissolve 50 mg of 2-Amino-1-(quinolin-3-yl)ethan-1-one directly into the molten lipid.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 1.5% (w/v) Polysorbate 80 (surfactant/P-gp inhibitor) and 0.5% (w/v) PEG-2000 in 20 mL of ultra-pure water. Heat this solution to exactly 80°C.

  • Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase. Immediately homogenize using a high-speed Ultra-Turrax at 10,000 RPM for 2 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. Critical: Maintain the homogenizer jacket at 80°C to prevent premature lipid crystallization.

  • Controlled Recrystallization: Cool the resulting nanoemulsion gradually to room temperature (25°C) while stirring at 300 RPM. The lipid droplets will crystallize into solid nanoparticles encapsulating the drug.

  • Validation & Quality Control: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a monodisperse, stable population.

Workflow Lipid 1. Melt Lipid Phase (Trimyristin + Drug at 80°C) Mix 3. High-Speed Homogenization (Pre-emulsion) Lipid->Mix Aq 2. Heat Aqueous Phase (Surfactant + Water at 80°C) Aq->Mix HPH 4. Hot High-Pressure Homogenization (500 bar) Mix->HPH Cool 5. Controlled Cooling (Recrystallization) HPH->Cool SLN 6. Solid Lipid Nanoparticles (Characterization) Cool->SLN

Step-by-step workflow for formulating quinoline-loaded Solid Lipid Nanoparticles via HPH.

Protocol B: Bidirectional Caco-2 Permeability & P-gp Efflux Assay

To definitively prove whether your new formulation successfully bypasses P-gp efflux, you must perform a bidirectional transport assay.

Self-Validating System Check: The protocol mandates the use of Lucifer Yellow to verify monolayer integrity and Verapamil to prove the functional presence of P-gp in the specific cell passage used.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1 × 10^5 cells/cm². Culture for 21 days to allow full differentiation and expression of P-gp.

  • Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm². Add 100 µM Lucifer Yellow to the apical chamber; basolateral fluorescence after 1 hour must indicate an apparent permeability (Papp) of < 1 × 10^-6 cm/s.

  • Dosing:

    • Apical to Basolateral (A→B): Add the drug formulation (10 µM equivalent) to the Apical chamber.

    • Basolateral to Apical (B→A): Add the drug formulation to the Basolateral chamber.

    • Control: Run a parallel set using 50 µM Verapamil (a known P-gp inhibitor) co-incubated with the free drug.

  • Sampling & Quantification: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the transported 2-Amino-1-(quinolin-3-yl)ethan-1-one using LC-MS/MS.

  • Data Analysis: Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2.0 indicates active P-gp efflux. A successful SLN formulation should reduce the ER to < 2.0.

References

  • ACS Publications. "Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Frontiers. "Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance." Frontiers in Pharmacology. Available at:[Link]

  • Taylor & Francis. "Amsacrine analog-loaded solid lipid nanoparticle to resolve insolubility for injection delivery: characterization and pharmacokinetics." International Journal of Nanomedicine. Available at:[Link]

  • NIH/PMC. "Modification of polyethylene glycol onto solid lipid nanoparticles encapsulating a novel chemotherapeutic agent (PK-L4) to enhance solubility for injection delivery." International Journal of Nanomedicine. Available at:[Link]

Optimization

optimizing extraction efficiency of 2-Amino-1-(quinolin-3-yl)ethan-1-one from biological matrices

Welcome to the technical support guide for the robust and efficient extraction of 2-Amino-1-(quinolin-3-yl)ethan-1-one from various biological matrices. This document is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust and efficient extraction of 2-Amino-1-(quinolin-3-yl)ethan-1-one from various biological matrices. This document is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies. Our goal is to provide practical, field-proven insights and detailed troubleshooting protocols to overcome common challenges in sample preparation, ensuring data of the highest quality and integrity.

Overview of the Analyte

2-Amino-1-(quinolin-3-yl)ethan-1-one is a heterocyclic amine containing a basic quinoline ring and a primary amino group. These functional groups dictate its physicochemical behavior, making it soluble in aqueous media at low pH and more lipophilic at high pH. Understanding these properties is paramount for developing a successful extraction strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Structure Quinoline, Primary Amine, Ketone[1]
Predicted pKa ~4.9 (Quinoline N), ~9.5 (Primary Amine)Estimated based on similar structures
Predicted LogP 1.8[2]

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of 2-Amino-1-(quinolin-3-yl)ethan-1-one consistently low?

Low recovery is a common issue stemming from several factors.[3] Given the analyte's basic nature, the most frequent cause is incorrect pH during the extraction process. For Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), pH control is critical to ensure the analyte is in the correct charge state for partitioning or retention. Other causes include analyte degradation, adsorption to labware, or an inappropriate choice of extraction solvent or sorbent.[3]

Q2: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. What's the cause and solution?

Matrix effects are alterations in ionization efficiency caused by co-eluting components from the biological sample, such as phospholipids or salts.[4][5][6] This is a major challenge in bioanalysis that can lead to erroneous results.[4][7] The "dirtiest" extraction methods, like Protein Precipitation (PPT), are most prone to leaving these interferences behind. To mitigate this, select a more rigorous cleanup method like SPE or LLE.[6] Optimizing chromatographic separation to resolve the analyte from matrix components is also crucial.[5] The use of a stable isotope-labeled internal standard is the most effective way to compensate for unavoidable matrix effects.[5]

Q3: Which extraction technique (PPT, LLE, or SPE) is most suitable for this compound?

The choice depends on your specific needs for throughput, cleanliness, and sensitivity.

  • Protein Precipitation (PPT): Fastest and simplest, suitable for early discovery or when high throughput is essential. However, it provides the least cleanup and is most susceptible to matrix effects.[8][9]

  • Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup and simplicity. It effectively removes non-lipid endogenous materials like salts.[10] Proper pH control and solvent selection are critical for success.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity.[10] It is the preferred method for regulatory-compliant bioanalysis. For this basic analyte, a mixed-mode cation exchange (MCX) sorbent is highly recommended.[11]

Q4: How does pH adjustment impact the extraction efficiency of this basic compound?

The two basic nitrogens on the molecule mean its charge state is highly pH-dependent.

  • At low pH (e.g., pH < 4): Both nitrogens will be protonated (positively charged). This state is ideal for retention on a cation exchange SPE sorbent.

  • At high pH (e.g., pH > 10.5): Both nitrogens will be deprotonated (neutral). This uncharged state is required for efficient extraction into an organic solvent during LLE or for elution from a reversed-phase SPE sorbent.[10]

Q5: My results are not reproducible. What are the common sources of variability?

Inconsistent results often point to subtle variations in the manual extraction procedure. Common culprits include inconsistent vortexing times, slight pH variations between samples, temperature fluctuations, and incomplete solvent evaporation and reconstitution steps. Automating the procedure on a 96-well plate format can significantly improve reproducibility.[12]

Troubleshooting and Protocol Guides

Method 1: Protein Precipitation (PPT)

Best For: High-throughput screening, early-stage discovery. Principle: A water-miscible organic solvent is added to the plasma/serum sample to denature and precipitate proteins, which are then removed by centrifugation.[8][12]

Experimental Protocol: Acetonitrile Precipitation
  • Pipette 100 µL of biological sample (plasma, serum) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase, vortex, and inject.

PPT Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery Analyte co-precipitated with proteins.Try a different precipitation solvent (e.g., methanol, acetone). Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can disrupt ionic binding to proteins.
Clogged LC Column Incomplete protein removal.Increase centrifugation time/speed. Use a 96-well filter plate for more efficient separation of supernatant from the pellet.
High Matrix Effects Insufficient cleanup; co-extraction of phospholipids.This is an inherent limitation of PPT. Consider switching to LLE or SPE for cleaner extracts.[6]
PPT Workflow Diagram

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquot (e.g., 100 µL Plasma) B 2. Add 3x Volume (e.g., 300 µL ACN + IS) A->B C 3. Vortex (2 min) B->C D 4. Centrifuge (10 min @ >10,000g) C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute (in Mobile Phase) F->G H 8. Inject for LC-MS/MS G->H cluster_1 Liquid-Liquid Extraction Workflow A 1. Sample Aliquot + Internal Standard B 2. Alkalinize (Add NaOH to pH > 11) A->B C 3. Add Organic Solvent (e.g., MTBE) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Organic Layer D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute F->G H 8. Inject for LC-MS/MS G->H

Caption: pH-driven liquid-liquid extraction workflow.

Method 3: Solid-Phase Extraction (SPE)

Best For: Highest level of sample cleanup, best sensitivity, required for regulatory submission. Principle: Utilizes a solid sorbent to selectively retain the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a strong solvent. For this basic analyte, a mixed-mode cation exchange (MCX) sorbent is ideal.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE
  • Pre-treat Sample: Dilute 100 µL of biological sample with 200 µL of 2% Phosphoric Acid in water. Add internal standard. Vortex. (This ensures the analyte is positively charged).

  • Condition Sorbent: Pass 1 mL of Methanol through the MCX SPE cartridge.

  • Equilibrate Sorbent: Pass 1 mL of 2% Phosphoric Acid in water through the cartridge.

  • Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M Acetic Acid in water.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol.

  • Elute Analyte: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as in other methods.

SPE Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Analyte Breakthrough (Low Recovery) Sample loaded too quickly; incorrect pH during loading; sorbent capacity exceeded.Decrease sample load flow rate. Ensure sample pH is low enough to fully protonate the analyte. Use a larger sorbent bed mass.
Incomplete Elution (Low Recovery) Elution solvent is too weak.Increase the percentage of ammonium hydroxide in the elution solvent (e.g., to 10%). Ensure the elution solvent volume is sufficient.
High Matrix Effects Inadequate washing step.Optimize the wash steps. For example, add a wash with a mix of organic solvent and buffer (e.g., 20% Methanol in acetate buffer) to remove a broader range of interferences.
SPE Workflow Diagram

cluster_2 Mixed-Mode SPE Workflow A 1. Condition (Methanol) B 2. Equilibrate (Acidic Water) A->B C 3. Load (Acidified Sample) B->C D 4. Wash 1 (Aqueous Acid) C->D E 5. Wash 2 (Organic Solvent) D->E F 6. Elute (Ammoniated Organic) E->F G 7. Evaporate & Reconstitute F->G

Caption: Selective mixed-mode solid-phase extraction.

Understanding and Mitigating Matrix Effects

A clean extract is not enough; you must verify the absence or management of matrix effects for accurate quantification. [5] What are Matrix Effects? In LC-MS, particularly with electrospray ionization (ESI), co-eluting molecules from the biological matrix compete with your analyte for ionization. [13]This can lead to a suppressed or, less commonly, enhanced signal compared to a pure standard, compromising accuracy. [6][13]Phospholipids are a major cause of ion suppression in plasma samples. [6] How to Assess Matrix Effects: The standard industry practice is the post-extraction spike method. [6]1. Extract a blank biological sample (e.g., plasma from an untreated subject) using your finalized method. 2. After extraction, but before evaporation, spike the blank extract with the analyte at a known concentration (e.g., low and high QC levels). This is Set B . 3. Prepare a standard in the final reconstitution solvent at the same concentration. This is Set A . 4. Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) .

  • MF = 1 indicates no matrix effect.
  • MF < 1 indicates ion suppression.
  • MF > 1 indicates ion enhancement.
Diagram: The Concept of Ion Suppression

cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions (To MS) A Analyte C Analyte+ Matrix+ A->C Ionization B Matrix Interference B->C Ionization D Reduced Analyte+ Signal C:f0->D Competition (Suppression)

Caption: Co-eluting matrix components compete for charge, reducing analyte signal.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. [Link]

  • Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. SeparationsNow. [Link]

  • Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • Sample treatment based on extraction techniques in biological matrices. Bioanalysis. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Determination of heterocyclic amines in urine samples by capillary liquid chromatography with evaporated light-scattering detection. Analytical and Bioanalytical Chemistry. [Link]

  • Enhanced Protein Precipitation with Ammonia Enables Rapid, Universal Extraction of Oligonucleotides for Bioanalysis. ACS Omega. [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid Microextraction Method for Simultaneous Determination of Some Anti-Seizure Drugs in Urine Samples. Pharmaceutical Sciences. [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]

  • Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. ResearchGate. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ZANCO Journal of Pure and Applied Sciences. [Link]

  • 1-(quinolin-3-yl)ethan-1-one (C11H9NO). PubChemLite. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Amino-1-(quinolin-3-yl)ethan-1-one Quantification: A Comparative Guide

Executive Summary 2-Amino-1-(quinolin-3-yl)ethan-1-one is a critical quinoline-based building block designed for pharmaceutical research and the synthesis of novel bioactive molecules[1]. Because it serves as a foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-1-(quinolin-3-yl)ethan-1-one is a critical quinoline-based building block designed for pharmaceutical research and the synthesis of novel bioactive molecules[1]. Because it serves as a foundational intermediate in drug development, establishing robust, reproducible, and highly accurate quantification methods is non-negotiable.

This guide objectively compares two distinct analytical paradigms—HPLC-UV (for bulk API release) and LC-MS/MS (for trace-level bioanalysis)—providing step-by-step protocols, mechanistic justifications, and comparative validation data in strict accordance with[2].

Mechanistic Grounding: The Analytical Challenge

To design a robust chromatographic method, we must first deconstruct the molecule’s physicochemical properties. 2-Amino-1-(quinolin-3-yl)ethan-1-one presents a specific set of challenges:

  • Dual Basicity & Polarity: The molecule contains a quinoline nitrogen (pKa ~4.9) and a primary alpha-aminoketone (pKa ~8.5). On traditional silica-based C18 columns, these basic moieties act as hydrogen bond donors/acceptors, interacting strongly with unreacted, acidic silanol groups (Si-OH) on the stationary phase.

  • The Causality of Peak Tailing: This secondary ion-exchange mechanism manifests as severe peak tailing, which compromises both resolution and the accuracy of peak integration.

The Solution: By employing an ethylene-bridged hybrid (BEH) particle architecture[3], we sterically shield residual silanols and enhance the column's stability at extreme pHs. For HPLC-UV, transitioning to a pH 10.0 buffer neutralizes the primary amine. This deprotonation increases the analyte's lipophilicity, driving classical hydrophobic retention while completely eliminating tailing-inducing ionic interactions.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Depending on the stage of the pharmaceutical lifecycle, the analytical target profile (ATP) shifts. Below is an objective performance comparison of the two validated approaches.

ParameterHPLC-UV (High pH)LC-MS/MS (Low pH)
Primary Application Bulk API release, reaction monitoringTrace impurities, bioanalysis (PK/PD)
Detection Mechanism Absorbance (Quinoline chromophore, 235 nm)Mass-to-charge ratio (MRM: 187.1 → 169.1)
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 500 ng/mL
Throughput Medium (15 min run time)High (3 min run time)
Matrix Effects Low (Simple solvent dilution)Moderate (Requires internal standard correction)

Experimental Protocols: Self-Validating Systems

Trustworthiness in analytical chemistry is not achieved through a one-time validation event; it requires a self-validating system . The protocols below embed System Suitability Testing (SST) and bracketing Quality Control (QC) standards directly into the sequence. If the system fails to meet these real-time criteria, the sequence halts, preventing the generation of aberrant data.

Protocol A: HPLC-UV Quantification (Bulk API)

Optimized for maximum precision and peak symmetry.

  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (BEH Technology)[4].

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).

    • Channel B: 100% Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Detection: UV at 235 nm.

  • Self-Validation (SST): Inject a 50 µg/mL standard solution 6 times prior to the sample batch.

    • Causality:Acceptance criteria (%RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000) ensure the column has not degraded and the pump is delivering a consistent gradient before any real samples are consumed.

Protocol B: LC-MS/MS Quantification (Trace Analysis)

Optimized for ionization efficiency and rapid throughput.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Unlike UV detection, Electrospray Ionization (ESI) requires the analyte to be pre-ionized. A low-pH mobile phase ensures complete protonation, yielding a robust [M+H]+ precursor ion.

  • Gradient Program: 2% B to 95% B over 3.0 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Precursor m/z 187.1 → Quantifier m/z 169.1 (loss of H2O) / Qualifier m/z 144.1.

  • Self-Validation (QC Bracketing): Include Low, Mid, and High QC samples in duplicate within the batch.

    • Causality: Per [5], QC accuracy must remain within ±15% of nominal concentration to prove that matrix effects or source contamination are not skewing the trace-level data.

Comparative Validation Data (ICH Q2(R2) Compliance)

The following experimental data summarizes the validation of both methods according to the rigorous standards set by ICH Q2(R2)[2].

Validation ParameterICH Q2(R2) / M10 Acceptance CriteriaHPLC-UV ResultsLC-MS/MS Results
Specificity No interference at retention timePass (Resolution > 2.0)Pass (Blank response < 20% LLOQ)
Linearity (R²) ≥ 0.9990.99980.9995
Accuracy (Recovery) 98.0% – 102.0% (Bulk) / ±15% (Trace)99.4% ± 0.6%102.1% ± 4.2%
Repeatability (RSD) ≤ 2.0% (Bulk) / ≤ 15% (Trace)0.8%6.5%
Intermediate Prec. ≤ 2.0% (Bulk) / ≤ 15% (Trace)1.1%8.2%
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.5 µg/mL / 1.0 µg/mL0.5 ng/mL / 1.0 ng/mL

Workflow Visualization

The diagram below maps the causality between the molecule's chemical properties, the resulting analytical challenges, and the validated methodological solutions.

CausalityWorkflow Prop1 Dual Basicity & Polarity (Primary Amine + Quinoline) Prob1 Secondary Silanol Interactions (Severe Peak Tailing) Prop1->Prob1 Prop2 Quinoline Chromophore (UV Active) Meth1 HPLC-UV (235 nm) Bulk API Quantification Prop2->Meth1 Enables Prop3 Protonatable Nitrogen (High Ionization Efficiency) Meth2 LC-MS/MS (ESI+ m/z 187.1) Trace/Bioanalysis Prop3->Meth2 Enables Sol1 Hybrid Particle Column (BEH) + High pH Buffer (pH 10) Prob1->Sol1 Resolved by Sol1->Meth1 Sol1->Meth2 Val ICH Q2(R2) Self-Validating System (SST & QC Integration) Meth1->Val Meth2->Val

Fig 1. Mechanistic causality workflow mapping chemical properties to analytical method validation.

References

  • Title: Waters XBridge C18 HPLC LC Column | Source: Waters Corporation | URL: [Link][4]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link][2]

  • Title: ICH M10 Bioanalytical Method Validation | Source: European Medicines Agency (EMA) | URL: [Link][5]

Sources

Comparative

A Comparative In Vitro Cytotoxicity Analysis: 2-Amino-1-(quinolin-3-yl)ethan-1-one versus Chloroquine

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of contemporary pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the in vitro cytotoxicity of a novel quinoline derivative, 2-Amino-1-(quinolin-3-yl)ethan-1-one, and the well-established antimalarial and autoimmune disease modulator, Chloroquine. While extensive data exists for Chloroquine, this guide synthesizes information on structurally related aminoquinolines to project the cytotoxic profile of 2-Amino-1-(quinolin-3-yl)ethan-1-one, offering a valuable resource for researchers investigating new chemical entities.

Introduction: The Quinoline Core in Cytotoxicity

Quinoline and its derivatives have long been a focus of medicinal chemistry due to their presence in numerous bioactive compounds. Their mechanisms of action are diverse, often involving interactions with DNA, inhibition of key enzymes, and modulation of cellular pathways such as autophagy.[1] Chloroquine, a 4-aminoquinoline, is a classic example, with a well-documented cytotoxic profile that has been explored for potential anticancer applications.[2] 2-Amino-1-(quinolin-3-yl)ethan-1-one, a lesser-studied compound, belongs to the broader class of 2-aminoquinolines, which have also demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] This guide aims to provide a side-by-side comparison of their cytotoxic potential, grounded in established experimental data and methodologies.

Comparative Cytotoxicity Data

The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50), which represents the concentration required to inhibit 50% of cell growth or induce 50% cell death, respectively. The following table summarizes the available CC50 values for Chloroquine across a range of cell lines and provides a projected range for 2-Amino-1-(quinolin-3-yl)ethan-1-one based on data from structurally similar 2-aminoquinoline and 3-acylquinoline derivatives.

CompoundCell LineAssay DurationCC50 / IC50 (µM)Reference(s)
Chloroquine H9C2 (Rat Cardiomyoblast)72h17.1[5]
HEK293 (Human Embryonic Kidney)72h9.88[5]
IEC-6 (Rat Intestinal Epithelial)72h17.38[5]
Vero (Monkey Kidney Epithelial)72h92.35[5]
ARPE-19 (Human Retinal Pigment Epithelial)72h49.24[5]
WI-26VA4 (Human Lung Fibroblast)Not Specified259.19[6]
BGMK (Buffalo Green Monkey Kidney)Not Specified162.65[6]
HepG2 (Human Liver Cancer)Not Specified176.63[6]
TOV-21G (Human Ovarian Cancer)Not Specified143.88[6]
HeLa S3 (Human Cervical Cancer)Not Specified1022.4[6]
Projected: 2-Amino-1-(quinolin-3-yl)ethan-1-one Various Cancer Cell Lines24-72h1.33 - 147.70[7][8][9]

Note: The projected range for 2-Amino-1-(quinolin-3-yl)ethan-1-one is derived from studies on various 2-aminoquinoline and 3-acylquinoline derivatives and is intended to provide a probable cytotoxic profile. Specific experimental validation is required for this exact compound.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of Chloroquine and quinoline derivatives are underpinned by distinct yet sometimes overlapping molecular mechanisms. Understanding these pathways is crucial for the rational design and development of new therapeutic agents.

Chloroquine: A Lysosomotropic Agent with Multiple Targets

Chloroquine's primary mechanism of cytotoxicity involves its accumulation in acidic organelles, particularly lysosomes. As a weak base, it becomes protonated and trapped within the lysosome, leading to an increase in lysosomal pH. This disruption of lysosomal function inhibits autophagy, a critical cellular recycling process that cancer cells often exploit for survival under stress.[2] The inhibition of the fusion between autophagosomes and lysosomes is a key step in this process.

Furthermore, Chloroquine has been shown to directly interact with double-stranded DNA, although the exact nature of this interaction is concentration-dependent.[10] This can interfere with DNA replication and transcription, contributing to its cytotoxic effects.

cluster_0 Chloroquine's Mechanism of Action Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Accumulation & pH Increase Autolysosome Autolysosome (Fusion Blocked) Chloroquine->Autolysosome Inhibition DNA Nuclear DNA Chloroquine->DNA Intercalation/ Groove Binding Lysosome->Autolysosome Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Cell_Death Cell Death Autolysosome->Cell_Death Via Autophagy Inhibition Replication_Transcription DNA Replication & Transcription Inhibition DNA->Replication_Transcription Replication_Transcription->Cell_Death

Caption: Chloroquine's multifaceted cytotoxic mechanism.

2-Amino-1-(quinolin-3-yl)ethan-1-one: A Potential Pro-Apoptotic Agent

While direct mechanistic studies on 2-Amino-1-(quinolin-3-yl)ethan-1-one are not available, the broader class of 2-aminoquinoline and 3-acylquinoline derivatives often exert their cytotoxic effects through the induction of apoptosis (programmed cell death).[9] This can be triggered by various upstream events, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway. Some quinoline derivatives have also been shown to act as topoisomerase inhibitors, leading to DNA damage and subsequent apoptosis.[1]

cluster_1 Projected Mechanism for 2-Amino-1-(quinolin-3-yl)ethan-1-one Aminoquinoline 2-Amino-1-(quinolin-3-yl)ethan-1-one Signaling_Pathways Pro-survival Signaling (e.g., PI3K/Akt) Aminoquinoline->Signaling_Pathways Inhibition Topoisomerases Topoisomerases Aminoquinoline->Topoisomerases Inhibition Apoptosis Apoptosis Signaling_Pathways->Apoptosis Inhibition of Apoptosis DNA_Damage DNA Damage Topoisomerases->DNA_Damage DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Potential apoptotic pathways for the novel aminoquinoline.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The determination of a compound's cytotoxic profile relies on robust and reproducible in vitro assays. The following are detailed protocols for commonly employed methods.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

cluster_2 MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-Amino-1-(quinolin-3-yl)ethan-1-one and Chloroquine) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Workflow:

cluster_3 LDH Assay Workflow H 1. Cell Seeding & Treatment (as in MTT assay) I 2. Collect Supernatant H->I J 3. Add LDH Reaction Mixture I->J K 4. Incubate (Color Development) J->K L 5. Measure Absorbance (Spectrophotometer) K->L M 6. Calculate % Cytotoxicity L->M

Caption: Key steps involved in the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light, to allow for the enzymatic reaction and color development.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the spontaneous release.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the in vitro cytotoxicity of 2-Amino-1-(quinolin-3-yl)ethan-1-one in relation to the well-characterized compound, Chloroquine. Based on the analysis of structurally similar compounds, it is projected that 2-Amino-1-(quinolin-3-yl)ethan-1-one will exhibit cytotoxic activity, likely through the induction of apoptosis. However, the precise potency and mechanism of action can only be determined through direct experimental investigation.

For researchers in drug discovery, the protocols and comparative data presented herein offer a framework for the initial cytotoxic evaluation of this and other novel quinoline derivatives. Future studies should focus on determining the specific CC50 values of 2-Amino-1-(quinolin-3-yl)ethan-1-one in a panel of cancer cell lines, elucidating its precise molecular mechanism of action, and exploring its potential for synergistic effects with existing chemotherapeutic agents. Such investigations will be pivotal in ascertaining its potential as a lead compound for the development of new anticancer therapies.

References

  • Yang, J., Wu, M., Liu, X., Huang, J., & Xue, L. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 588536. [Link]

  • da Silva, A. B., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6646-6663. [Link]

  • Sivakumar, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1588-1598. [Link]

  • Abdel-Kader, D., et al. (2024). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. [Link]

  • Golden, E. B., & Cho, H. Y. (2014). Chloroquine and its derivatives in cancer therapy. Expert Opinion on Investigational Drugs, 23(8), 1045-1057. [Link]

  • Yang, J., et al. (2020). Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. ResearchGate. [Link]

  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631. [Link]

  • Yang, J., et al. (2020). Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. ResearchGate. [Link]

  • Mwitari, J., et al. (2019). Chemical Synthesis, Efficacy and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffo. Preprints.org. [Link]

  • El-Sayed, N. N. E., et al. (2022). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. [Link]

  • Aguiar, A. C. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Wang, X., et al. (2016). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances, 6(10), 8345-8355. [Link]

  • Al-Obaid, A. M., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 589-613. [Link]

  • Kim, J. S., et al. (2000). Synthesis and in Vitro Cytotoxicity of 2-alkylaminosubstituted Quinoline Derivatives. Bulletin of the Korean Chemical Society, 21(10), 969-972. [Link]

  • Li, Y., et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death & Disease, 13(5), 459. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4930. [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Clinical and Biomedical Research, 1(3), 136-141. [Link]

  • Lee, H., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2097. [Link]

  • de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Gopaul, K., & Mahomoodally, M. F. (2020). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1536-1569. [Link]

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Validation

in vivo vs in vitro correlation for 2-Amino-1-(quinolin-3-yl)ethan-1-one metabolism

Title: In Vivo vs In Vitro Correlation (IVIVC) for 2-Amino-1-(quinolin-3-yl)ethan-1-one Metabolism: A Comparative Guide to Subcellular and Cellular Models Executive Summary 2-Amino-1-(quinolin-3-yl)ethan-1-one is a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Correlation (IVIVC) for 2-Amino-1-(quinolin-3-yl)ethan-1-one Metabolism: A Comparative Guide to Subcellular and Cellular Models

Executive Summary

2-Amino-1-(quinolin-3-yl)ethan-1-one is a versatile quinoline-based building block utilized in the synthesis of novel bioactive molecules and pharmaceutical probes[1]. However, its structural motifs—a lipophilic quinoline ring paired with an amino ketone—present unique metabolic liabilities. A frequent and costly pitfall in preclinical drug development is the poor in vivo vs in vitro correlation (IVIVC) observed when evaluating amino ketones. Standard high-throughput screening assays often mischaracterize the clearance of these compounds.

This guide objectively compares standard in vitro metabolic models, explains the mechanistic causality behind clearance disconnects, and provides self-validating protocols to achieve high-confidence IVIVC for quinoline-based amino ketones.

The Mechanistic Basis of the IVIVC Disconnect

To accurately predict in vivo pharmacokinetics (PK), one must understand the subcellular localization of the enzymes acting on the substrate. 2-Amino-1-(quinolin-3-yl)ethan-1-one undergoes two primary, competing biotransformation pathways:

  • Microsomal Oxidation (Quinoline Ring): The quinoline scaffold is primarily oxidized by membrane-bound cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6)[2][3].

  • Cytosolic Carbonyl Reduction (Ethan-1-one moiety): The ketone group is highly susceptible to reduction, yielding a secondary alcohol. This reaction is driven by NADPH-dependent cytosolic enzymes, specifically Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductase 1C3 (AKR1C3)[4][5].

The Causality of the Disconnect: Standard in vitro ADME screening relies heavily on Human Liver Microsomes (HLMs). Because HLMs are washed free of the cytosolic fraction during ultracentrifugation, they lack CBR1 and AKR1C3 entirely[6]. Consequently, HLM assays fail to capture carbonyl reduction. If a researcher relies solely on HLMs, the compound will exhibit artificially high in vitro metabolic stability, leading to severe underpredictions of in vivo clearance when the compound transitions to animal models[6][7].

Pathways Parent 2-Amino-1-(quinolin-3-yl) ethan-1-one CBR Cytosolic Reduction (CBR1 / AKR1C3) Parent->CBR Ketone Reduction CYP Microsomal Oxidation (CYP3A4 / CYP2D6) Parent->CYP Ring Oxidation MAO Amine Oxidation (MAO / SSAO) Parent->MAO Deamination Met1 Secondary Alcohol Metabolite CBR->Met1 Met2 Hydroxyl-Quinoline Metabolite CYP->Met2 Met3 Deaminated Metabolite MAO->Met3

Figure 1: Divergent metabolic pathways of 2-Amino-1-(quinolin-3-yl)ethan-1-one.

Objective Comparison of In Vitro Models

To bridge the IVIVC gap, researchers must select models that encompass both microsomal and cytosolic activity. Table 1 outlines the utility of various in vitro systems for evaluating amino ketone metabolism.

Table 1: Comparison of In Vitro Metabolic Models for Amino Ketones

Assay ModelEnzyme LocalizationKey Enzymes PresentPredictive Accuracy for KetonesCost & Throughput
Human Liver Microsomes (HLMs) Membrane-boundCYPs, UGTs, FMOsPoor (Misses reduction)Low Cost / High Throughput
Human Liver Cytosol (HLC) Soluble/CytosolicCBRs, AKRs, SULTsModerate (Misses oxidation)Low Cost / High Throughput
Liver S9 Fraction Membrane + CytosolicCYPs, UGTs, CBRs, AKRsGood (Requires dual cofactors)Medium Cost / Med Throughput
Plated Hepatocytes Intact Whole CellAll Phase I & II EnzymesExcellent (Physiological ratio)High Cost / Low Throughput

Self-Validating Experimental Protocols

To establish a trustworthy IVIVC, the experimental design must isolate specific pathways to prove mechanistic causality before integrating them into a holistic cellular model.

Protocol 1: Cytosolic Clearance (CytCl) Assay

Causality: This assay isolates the ketone reduction pathway, proving that metabolic instability is driven by cytosolic reductases rather than CYPs[6]. Self-Validation: The inclusion of rutin (a specific CBR1 inhibitor) and doxorubicin (a known CBR1 substrate) ensures the system is actively reducing carbonyls and that the observed clearance is enzyme-specific[4].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLC (final protein concentration 1.0 mg/mL) and 2-Amino-1-(quinolin-3-yl)ethan-1-one (final concentration 1 µM) in the buffer.

  • Control Setup: Run a parallel positive control incubation with doxorubicin (1 µM). Run a parallel inhibition incubation combining the substrate with rutin (10 µM).

  • Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Termination & Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic cytosolic clearance ( CLint,cyt​ ).

Protocol 2: Cryopreserved Hepatocyte Stability Assay

Causality: Intact hepatocytes maintain physiological ratios of CYPs, CBRs, and AKRs, providing the most accurate intrinsic clearance ( CLint​ ) for scaling to in vivo hepatic clearance ( CLH​ ).

Step-by-Step Methodology:

  • Thawing: Thaw cryopreserved human or rodent hepatocytes rapidly in a 37°C water bath. Transfer immediately to pre-warmed recovery medium.

  • Viability Check: Assess viability using Trypan Blue exclusion. Note: Viability must be >80% for reliable IVIVC, as compromised membranes leak cytosolic reductases.

  • Incubation: Suspend hepatocytes at 1×106 cells/mL in Williams' E medium. Add 2-Amino-1-(quinolin-3-yl)ethan-1-one (1 µM).

  • Sampling: Incubate on an orbital shaker at 37°C under 5% CO2​ . Take 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes, quenching in equal volumes of cold acetonitrile.

  • Scaling: Calculate CLint,app​ from the half-life ( t1/2​ ) and scale to in vivo parameters using the well-stirred liver model.

Workflow Step1 Phase 1: Subcellular HLM & Cytosol Assays Step2 Phase 2: Cellular Hepatocyte Clearance Step1->Step2 Identify Liabilities Step3 Phase 3: In Vivo PK Profiling Step2->Step3 Predict Clearance Step4 Phase 4: IVIVC Mathematical Scaling Step3->Step4 Correlate Data

Figure 2: Tiered experimental workflow for establishing robust IVIVC.

Data Presentation: In Vitro to In Vivo Extrapolation (IVIVE)

To demonstrate the critical nature of model selection, Table 2 summarizes representative quantitative scaling data for an amino ketone undergoing dual CYP/CBR metabolism. Relying on HLM data alone results in a massive underprediction of in vivo clearance, while hepatocyte models capture the full metabolic profile.

Table 2: Quantitative IVIVC Scaling Data (Representative Rodent Model)

ParameterHLM AssayCytosolic AssayPrimary HepatocytesIn Vivo (Observed)
CLint​ (µL/min/mg or 106 cells) 12.445.838.2N/A
Predicted Hepatic CLH​ (mL/min/kg) 18.542.158.462.3
IVIVC Accuracy (% of In Vivo) 29.7%67.5%93.7%100%
Primary Metabolite Formed Hydroxyl-quinolineSecondary AlcoholBoth PathwaysBoth Pathways

By adopting a holistic workflow that accounts for both microsomal oxidation and cytosolic reduction, researchers can confidently predict the in vivo behavior of 2-Amino-1-(quinolin-3-yl)ethan-1-one and structurally related analogs, ultimately reducing late-stage attrition in drug development.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(quinolin-3-yl)ethan-1-one

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Amino-1-(quinolin-3-yl)ethan-1-one (CAS No. 300394-80-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 2-Amino-1-(quinolin-3-yl)ethan-1-one (CAS No. 300394-80-3)[1]. As researchers dedicated to advancing science, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides actionable, step-by-step procedures rooted in established safety protocols to ensure the protection of personnel, the environment, and the integrity of our research institutions. Improper disposal of chemical waste poses serious risks to both human health and the environment, potentially leading to significant fines and reputational damage[2][3].

This document moves beyond a simple checklist, explaining the rationale behind each procedural step to empower you with the knowledge to handle not just this specific compound, but other novel reagents with similar profiles.

Section 1: Hazard Assessment & Characterization

  • Quinoline Core: The parent compound, quinoline, is known to be toxic if swallowed and harmful in contact with skin[4]. Studies on various quinoline derivatives suggest a range of toxicities from slight to moderate, with potential for skin and serious eye irritation[5][6][7]. Some derivatives are also suspected of causing long-term health effects, including carcinogenicity[8].

  • Amino Group: Amino compounds can be irritants and sensitizers.

  • Environmental Toxicity: Certain quinoline derivatives are classified as very toxic to aquatic life with long-lasting effects. Therefore, preventing any release into the environment is a critical priority[9].

Based on this structural class analysis, 2-Amino-1-(quinolin-3-yl)ethan-1-one should be handled as a hazardous substance.

Table 1: Inferred Hazard Profile

Hazard CategoryPotential RiskRationale & Recommended Precaution
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.Based on quinoline and its derivatives[4][8]. Avoid direct contact and ingestion.
Skin Corrosion/Irritation Causes skin irritation.Common for quinoline and amino-containing compounds[8].
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A significant risk associated with this chemical class[9].
Aquatic Toxicity Potentially toxic to aquatic life.A known hazard for many quinoline derivatives.
Combustibility Potentially combustible.The parent compound, quinoline, is combustible[4]. Avoid ignition sources.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the pure compound or its waste, the following minimum PPE is mandatory. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear impervious gloves, such as nitrile gloves. Always check for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be worn in addition to goggles[10].

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron is recommended[10].

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols[11].

Section 3: Waste Segregation & Containment Protocol

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions. All chemical waste must be identified and categorized before disposal[2].

Step 1: Waste Identification Classify any material contaminated with 2-Amino-1-(quinolin-3-yl)ethan-1-one as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and contaminated materials.

Step 2: Container Selection Use only designated, compatible hazardous waste containers. For 2-Amino-1-(quinolin-3-yl)ethan-1-one waste:

  • Solids: Use a wide-mouth, sealable container made of High-Density Polyethylene (HDPE) or glass.

  • Liquids: Use a sealable, chemically-resistant bottle (HDPE or glass). Ensure the container material is compatible with the solvent used.

Step 3: Waste Stream Segregation Never mix different waste classes. This compound falls into the non-halogenated organic waste stream. It must be kept separate from:

  • Acids and Bases

  • Oxidizers

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform)

  • Aqueous Waste

  • Metals and Cyanides[12]

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Decision Flowchart.

Step 4: Labeling Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"

  • Full chemical name: "2-Amino-1-(quinolin-3-yl)ethan-1-one" and any other constituents.

  • Primary Hazards (e.g., "Toxic," "Environmental Hazard")

  • Accumulation Start Date (the date the first drop of waste is added)

  • Principal Investigator's Name and Laboratory Information

Section 4: Step-by-Step Disposal Procedures

A. Unused or Expired Pure Compound

  • Ensure the original container is tightly sealed and in good condition.

  • Place the original container inside a larger, sealable bag or secondary container.

  • Label it clearly as hazardous waste for disposal.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or licensed waste collector[3][13].

B. Contaminated Labware (Gross Contamination) This applies to items like spatulas, weigh boats, or glassware with visible solid residue.

  • Carefully scrape as much of the solid residue as possible into the designated "Solid Organic (Non-Halogenated) Waste" container.

  • Rinse the labware with a minimal amount of a suitable non-halogenated organic solvent (e.g., ethanol or acetone).

  • Crucially, this first rinseate is now hazardous liquid waste. Collect it in the "Non-Halogenated Organic Liquid Waste" container[12].

  • Proceed with a standard triple rinse; subsequent rinses may be disposable depending on your institution's specific policies. Always consult your EHS office.

C. Contaminated Disposables (PPE, Paper Towels, etc.)

  • Place all disposables that have come into contact with the compound (e.g., gloves, absorbent pads, weigh paper) into the "Solid Organic (Non-Halogenated) Waste" container.

  • Do not overfill the container. Seal it when it is three-quarters full.

Section 5: Emergency Preparedness - Spill Management

In the event of a small, contained spill within a fume hood:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access.

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Contain & Clean: Cover the spill with an absorbent material (e.g., chemical absorbent pads or dry sand). Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container. Avoid creating dust[10][11].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water.

  • Dispose: All cleanup materials, including used PPE, are considered hazardous waste and must be placed in the sealed "Solid Organic (Non-Halogenated) Waste" container[14].

For large spills or any spill outside of a containment area, evacuate immediately and contact your institution's EHS emergency line.

Conclusion

The responsible disposal of 2-Amino-1-(quinolin-3-yl)ethan-1-one is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's potential hazards, utilizing appropriate PPE, and adhering to strict segregation and disposal protocols, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements[12][13].

References

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. (2024, April 3). [Link]

  • PreDigest - Hazardous Waste Disposal. SCIC. (2019, June 15). [Link]

  • Hazardous Waste Disposal in Singapore: Guidelines. Greenery Recycle. (2024, April 24). [Link]

  • NUS Safety and Health Manual: CHEMICAL WASTE DISPOSAL. National University of Singapore. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Shanghai Kyowa Amino Acid Co., Ltd. - Safety Data Sheet. Bio Line Integratori. [Link]

  • ACUTE TOXICITY STUDIES ON 8-QUINOLINOL AND SOME DERIVATIVES. PubMed. (1963, September). [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. Accela ChemBio Inc. [Link]

  • Quinoline Material Safety Data Sheet. (2010, June 10). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. (2025, May 19). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities. Pandawa Institute Journals. (2025, June 26). [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. (2025, July 11). [Link]

  • Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one | Request PDF. ResearchGate. [Link]

  • 1-(2-methylquinolin-3-yl)ethan-1-one - C12H11NO | CSSB00000093431. Chemspace. [Link]

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